molecular formula C12H9F3N2O B7838074 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Cat. No.: B7838074
M. Wt: 254.21 g/mol
InChI Key: CHEDIOFNIRSPPN-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C12H9F3N2O and its molecular weight is 254.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-pyridin-4-yl-2-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-2-1-9(7-10(11)16)8-3-5-17-6-4-8/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEDIOFNIRSPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Fluorinated Pyridinyl-Aniline Derivatives: A Focus on 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorination in Advanced Chemical Synthesis

The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] The -OCF3 group, in particular, is highly sought after for its ability to significantly modulate a molecule's physicochemical and biological properties.[1][3] It can enhance metabolic stability, increase lipophilicity, and alter electronic properties, all of which are critical parameters in drug design and the development of advanced materials.[4][5] When combined with a nitrogen-containing heterocycle like pyridine, the resulting scaffold, a pyridinyl-trifluoromethoxyaniline, presents a versatile platform for creating novel compounds with potentially enhanced biological activity and tailored physical characteristics.[6][7][8]

This guide will provide a detailed exploration of the chemical properties, synthesis, reactivity, and potential applications of compounds analogous to 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline, equipping researchers with the foundational knowledge to effectively utilize this important class of molecules.

Part 1: Physicochemical and Spectroscopic Properties

The properties of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline can be inferred from related structures. The trifluoromethoxy group is a strong electron-withdrawing group, which will influence the electron density of the aniline ring and the basicity of the amine. The pyridine ring introduces a basic nitrogen atom and potential for hydrogen bonding.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C12H9F3N2OBased on structure
Molecular Weight 254.21 g/mol Based on structure
Appearance Likely a solid at room temperatureAnalogy to similar aromatic compounds[9][10]
Solubility Expected to have good solubility in organic solventsThe trifluoromethoxy group enhances solubility in organic solvents[2][4]
pKa The aniline nitrogen will be less basic due to the electron-withdrawing trifluoromethoxy and pyridine groups. The pyridine nitrogen will have a pKa typical for pyridines.
Spectroscopic Profile

Spectroscopic analysis is essential for the characterization of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline. Below is a predicted spectroscopic profile based on known data for similar compounds.[11][12][13][14][15]

SpectroscopyKey Predicted Features
¹H NMR Aromatic protons on both the aniline and pyridine rings will show characteristic shifts and coupling patterns. The NH2 protons will appear as a broad singlet.
¹³C NMR Aromatic carbons will have distinct chemical shifts. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.
¹⁹F NMR A singlet corresponding to the -OCF3 group is expected.
IR Spectroscopy Characteristic peaks for N-H stretching of the amine, C-F stretching of the trifluoromethoxy group, and aromatic C-H and C=C stretching.
Mass Spectrometry The molecular ion peak (M+) would be observed, along with characteristic fragmentation patterns.

Part 2: Synthesis and Reactivity

The synthesis of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline would likely involve a cross-coupling reaction as a key step. The reactivity of the molecule will be dictated by the interplay of the functional groups.

Proposed Synthetic Workflow

A plausible synthetic route would involve the Suzuki or a similar cross-coupling reaction between a trifluoromethoxylated aniline boronic acid derivative and a halogenated pyridine.

G cluster_0 Synthesis of Precursors cluster_1 Cross-Coupling Reaction 2-Bromo-4-nitroaniline 2-Bromo-4-nitroaniline Trifluoromethoxylation Trifluoromethoxylation 2-Bromo-4-nitroaniline->Trifluoromethoxylation Trifluoromethylation_Reagent e.g., Togni reagent Trifluoromethylation_Reagent->Trifluoromethoxylation 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene Trifluoromethoxylation->2-Bromo-4-nitro-1-(trifluoromethoxy)benzene Reduction Reduction (e.g., H2, Pd/C) 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene->Reduction 5-Bromo-2-(trifluoromethoxy)aniline 5-Bromo-2-(trifluoromethoxy)aniline Reduction->5-Bromo-2-(trifluoromethoxy)aniline Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) 5-Bromo-2-(trifluoromethoxy)aniline->Suzuki_Coupling Pyridine-4-boronic_acid Pyridine-4-boronic acid Pyridine-4-boronic_acid->Suzuki_Coupling Target_Molecule 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline Suzuki_Coupling->Target_Molecule

Caption: Proposed synthetic workflow for 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline.

Reactivity Insights
  • Aniline Moiety: The primary amine is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. The electron-withdrawing nature of the trifluoromethoxy group will decrease its reactivity compared to aniline.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can also participate in electrophilic aromatic substitution, although it is generally less reactive than benzene.

  • Trifluoromethoxy Group: This group is generally stable to many reaction conditions. Its strong electron-withdrawing nature deactivates the aniline ring towards electrophilic substitution.

Part 3: Applications in Research and Development

While specific applications for 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline are not documented, its structural motifs are prevalent in several areas of research and development.

Pharmaceutical and Agrochemical Research

The trifluoromethoxy aniline scaffold is a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[2][4] The trifluoromethoxy group can improve a drug candidate's metabolic stability and cell permeability, leading to enhanced bioavailability.[2] The pyridine moiety is also a common feature in bioactive molecules and can participate in key binding interactions with biological targets.[6][7][8][16] Aniline derivatives are used in the synthesis of anticancer and antitumor agents.[17]

Material Science

Trifluoromethoxy-substituted aromatic compounds are utilized in the development of advanced polymers and liquid crystals.[4][17] The unique electronic properties conferred by the trifluoromethoxy group can be harnessed to create materials with desirable optical or electronic properties.

Part 4: Safety, Handling, and Experimental Protocols

As a research chemical, 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline should be handled with care, following standard laboratory safety procedures. The safety information for analogous compounds provides a good basis for its handling.[18][19][20][21][22]

Safety and Handling Workflow

G Handling Handling PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Handling->PPE Ventilation Work in a well-ventilated area or fume hood Handling->Ventilation Storage Storage Container Tightly sealed container Storage->Container Conditions Cool, dry, dark place Storage->Conditions Disposal Disposal Waste Dispose of as hazardous chemical waste according to local regulations Disposal->Waste

Caption: Key safety and handling precautions.

Experimental Protocol: Suzuki Coupling for the Synthesis of a 5-Aryl-2-(trifluoromethoxy)aniline Derivative

This protocol is a representative example of a Suzuki coupling reaction that could be adapted for the synthesis of the target molecule.

Materials:

  • 5-Bromo-2-(trifluoromethoxy)aniline

  • Pyridine-4-boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-(trifluoromethoxy)aniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask, followed by the palladium catalyst (0.05 eq).

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Conclusion

While direct experimental data for 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline is scarce, a comprehensive understanding of its likely chemical properties, reactivity, and potential applications can be derived from the extensive literature on analogous fluorinated and pyridinylated aniline derivatives. This guide provides a foundational framework for researchers to approach the synthesis, handling, and utilization of this and similar molecules in their scientific endeavors. The strategic combination of the trifluoromethoxy group and the pyridine ring within an aniline scaffold continues to be a promising strategy for the development of novel and functional chemical entities.

References

  • Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (108), 53789. [Link]

  • Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]

  • Ferreira, B. R., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 244. [Link]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. [Link]

  • CPAchem Ltd. (2022, August 19). Safety data sheet. [Link]

  • Supporting Information. (n.d.). [Link]

  • Luo, Y., et al. (n.d.). Application of the pyridine‐to‐aniline transformation. ResearchGate. [Link]

  • MySkinRecipes. 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)aniline. [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • Yoshikawa, N., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-145. [Link]

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7538. [Link]

  • Lei, T., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 285, 117173. [Link]

  • De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amines as tyrosinase inhibitors. Arkivoc, 2022(2), 156-166. [Link]

  • PubChem. 4-(Pyridin-2-ylmethoxy)aniline. [Link]

  • Hamzah, N. H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from. Data in Brief, 60, 111591. [Link]

  • El-Massaoudi, M., et al. (2020). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 11(10), 1735-1748. [Link]

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Sources

Metabolic Stability of Trifluoromethoxy Aniline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[1][2] Among these, the trifluoromethoxy (-OCF3) group, when appended to an aniline scaffold, creates a class of compounds with significant potential in both pharmaceutical and agrochemical development.[3][4] Trifluoromethoxy aniline derivatives are key intermediates and structural motifs in a range of biologically active molecules, including neuroprotective agents and potential anticancer therapeutics.[4][5][6]

The utility of the trifluoromethoxy group stems from its unique electronic properties and steric profile. It is a strong electron-withdrawing group and is highly lipophilic, often more so than the related trifluoromethyl (-CF3) group.[7][8] These characteristics can profoundly influence a molecule's ability to cross biological membranes, bind to its target receptor, and, critically, resist metabolic degradation.[7][9][10] The high strength of the carbon-fluorine bond generally imparts significant metabolic stability to the -OCF3 moiety itself, a desirable trait for prolonging a drug's half-life and improving its bioavailability.[7][10]

This technical guide provides an in-depth exploration of the metabolic stability of trifluoromethoxy aniline derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of foundational principles, field-proven experimental protocols, and data interpretation strategies. We will dissect the common metabolic pathways, provide detailed methodologies for in vitro assessment, and discuss the analytical techniques required to elucidate the metabolic fate of this important class of compounds.

Core Principles of Metabolic Transformation

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. This process, primarily occurring in the liver, is broadly divided into two phases:

  • Phase I Metabolism: Involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is the principal catalyst for the oxidative metabolism of most drugs.[11][12]

  • Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble and facilitating their excretion from the body.[11]

A compound that is rapidly metabolized will have a short in vivo half-life and low bioavailability, often requiring higher or more frequent dosing. Therefore, designing molecules with an optimal degree of metabolic stability is a critical objective in drug discovery.

Metabolic Fate of Trifluoromethoxy Aniline Derivatives

The metabolism of a trifluoromethoxy aniline derivative is a function of its entire structure, but is dominated by the interplay between the highly stable trifluoromethoxy group and the more reactive aniline ring system.

Stability of the Trifluoromethoxy Group

The -OCF3 group is renowned for its metabolic robustness. The exceptional strength of the C-F bond makes it highly resistant to cleavage by CYP enzymes.[7] Studies have shown that the trifluoromethoxy substituent is often metabolically stable, with no evidence of O-detrifluoromethylation.[13] However, it is not entirely inert. In certain molecular contexts, CYP-mediated oxidative displacement of the trifluoromethoxy group from the phenyl ring has been observed, potentially leading to the formation of reactive intermediates.[14][15] This pathway, while less common, must be considered during safety and toxicology assessments.

Biotransformation of the Aniline Ring

The aniline moiety is typically the primary site of metabolic attack. The key pathways include:

  • Aromatic Hydroxylation: CYP enzymes frequently catalyze the hydroxylation of the aromatic ring.[16] The resulting phenolic metabolites are then readily available for Phase II conjugation. For 4-trifluoromethoxyaniline, a major metabolic route in rats was identified as ring hydroxylation followed by sulfation.[13] The electron-withdrawing nature of the -OCF3 group can influence the regioselectivity of this hydroxylation.[8]

  • N-Oxidation and N-Acetylation: The amino group of the aniline is susceptible to oxidation to form hydroxylamines and nitroso derivatives, as well as conjugation reactions like N-acetylation.[17]

  • Phase II Conjugation: The primary metabolites, particularly hydroxylated derivatives, are efficiently conjugated. The major metabolite of 4-trifluoromethoxyaniline and its acetanilide analog in rats was a sulphated ring-hydroxylated metabolite, accounting for a significant portion of the administered dose.[13]

The following diagram illustrates the principal metabolic pathways for a representative trifluoromethoxy aniline derivative.

MetabolicPathways Parent Trifluoromethoxy Aniline Derivative PhaseI Phase I Metabolism (CYP450) Parent->PhaseI Oxidation Metabolite2 N-Acetylation (Acetylated Metabolite) Parent->Metabolite2 NAT Metabolite1 Aromatic Hydroxylation (Hydroxylated Metabolite) PhaseI->Metabolite1 PhaseII Phase II Metabolism (e.g., SULT, UGT) Metabolite1->PhaseII Conjugation FinalMetabolite Sulfate or Glucuronide Conjugate (Excreted) PhaseII->FinalMetabolite

Caption: Primary metabolic pathways for trifluoromethoxy aniline derivatives.

Experimental Assessment of Metabolic Stability

Evaluating metabolic stability early in the drug discovery process is crucial for selecting candidates with favorable pharmacokinetic profiles. In vitro assays using liver-derived subcellular fractions or intact cells are the industry standard.[18][19]

Workflow for In Vitro Metabolic Stability Assays

The general workflow involves incubating the test compound with a source of metabolic enzymes and quantifying its disappearance over time.

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep Prepare Reagents: - Test Compound Stock - Microsomes/Hepatocytes - NADPH (for microsomes) - Buffer PreIncubate Pre-incubate mixture (without NADPH) Prep->PreIncubate Incubate Incubate at 37°C (Multiple Time Points, e.g., 0, 5, 15, 30, 60 min) StartReaction Initiate Reaction (Add NADPH) Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) StartReaction->Quench Process Centrifuge & Collect Supernatant Analyze LC-MS/MS Analysis Data Calculate % Remaining vs. Time Analyze->Data Calc Determine t½ and CLint

Caption: General workflow for an in vitro metabolic stability assay.

Protocol 1: Liver Microsomal Stability Assay

This assay primarily assesses Phase I (CYP-mediated) metabolism and is a high-throughput method for early screening.[18][19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system or NADPH stock solution

  • Positive control compound (e.g., a rapidly metabolized drug like Verapamil)

  • Negative control (incubation without NADPH)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well incubation plates and analysis plates

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 100 µM).

  • Incubation Mixture: In each well of the incubation plate, add phosphate buffer, the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH solution to all wells except the negative controls.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a well in the analysis plate containing cold quenching solution. The 0-minute time point is typically taken immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, seal the analysis plate, vortex, and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

Protocol 2: Hepatocyte Stability Assay

This assay uses intact liver cells and thus incorporates both Phase I and Phase II metabolic pathways, providing a more physiologically relevant model.[18][19]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a system containing a full complement of metabolic enzymes and cofactors.

Materials:

  • Cryopreserved hepatocytes (human, rat, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Materials and solutions are otherwise similar to the microsomal assay, but NADPH is not added as it is generated endogenously by the cells.

Methodology:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium, centrifuge to pellet the cells, and resuspend in fresh medium to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation: Add the hepatocyte suspension to the wells of an incubation plate. Add the test compound (final concentration typically 1 µM).

  • Time Points: Place the plate in an incubator (37°C, 5% CO2, shaking). At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), transfer an aliquot of the cell suspension to the analysis plate containing cold quenching solution.

  • Sample Processing & Analysis: Proceed as described in the microsomal stability assay (Steps 6 and 7).

Analytical Techniques and Data Interpretation

Accurate quantification of the parent compound is essential for reliable metabolic stability data.

Comparative Analysis of Analytical Techniques
TechniquePrinciplePrimary Use in Met-StabAdvantagesLimitations
LC-MS/MS Chromatographic separation followed by mass-based detection.Gold standard for quantification of parent compound and metabolite ID.High sensitivity, high selectivity, structural information.[19]Higher cost and complexity.
HPLC-UV Chromatographic separation followed by UV absorbance detection.Purity assessment, quantification of parent compound.Robust, widely available, high precision.[20]Requires a chromophore, lower sensitivity and specificity than MS.[20]
¹⁹F NMR Nuclear Magnetic Resonance spectroscopy focused on the ¹⁹F nucleus.Tracking the fate of the trifluoromethoxy group and identifying fluorine-containing metabolites.Provides detailed structural information about the fluorine environment.[13]Low sensitivity, requires higher compound concentrations.[20]
Data Analysis
  • Calculate Percent Remaining: Determine the peak area ratio (Parent Compound / Internal Standard) at each time point. Normalize this to the 0-minute time point to get the percent of the parent compound remaining.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein for microsomes) = (0.693 / t½) * (mL incubation / mg microsomal protein)

    • CLint (µL/min/10⁶ cells for hepatocytes) = (0.693 / t½) * (mL incubation / 10⁶ hepatocytes)

Example Data Summary

The following table presents hypothetical metabolic stability data for a series of trifluoromethoxy aniline analogs, illustrating how results can be used to guide structure-activity relationship (SAR) studies.

CompoundSubstitution PatternMicrosomal t½ (min)Microsomal CLint (µL/min/mg)
Parent 4-OCF₃-aniline4530.8
Analog A 2-Cl, 4-OCF₃-aniline> 120< 11.5
Analog B 3-Me, 4-OCF₃-aniline2263.0
Analog C 5-F, 4-OCF₃-aniline9514.6

Interpretation: In this example, adding a chlorine atom at the 2-position (Analog A) significantly blocked metabolism, while adding a methyl group at the 3-position (Analog B) created a new metabolic liability. This type of data is invaluable for medicinal chemists to rationally design compounds with improved pharmacokinetic properties.

Conclusion

The trifluoromethoxy aniline scaffold is a privileged structure in modern chemical research, offering a powerful platform for the development of novel therapeutics and agrochemicals. Its metabolic profile is characterized by the high intrinsic stability of the -OCF3 group and the susceptibility of the aniline ring to predictable biotransformations, primarily aromatic hydroxylation and subsequent conjugation. A thorough understanding of these pathways, coupled with robust in vitro assessment using microsomal and hepatocyte stability assays, is essential for advancing drug candidates. By systematically evaluating metabolic stability and using the resulting data to inform chemical design, researchers can optimize the pharmacokinetic properties of trifluoromethoxy aniline derivatives, ultimately increasing their probability of success as effective and safe molecules.

References

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  • Radzik, D. M., & Kissinger, P. T. (1984). Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. Analytical Biochemistry, 140(1), 74–80. (URL: [Link])

  • Wang, J., Sánchez-Roselló, M., & Aceña, J. L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 986–991. (URL: [Link])

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF - ResearchGate. (URL: [Link])

  • Cytochrome P450: Radicals in a Biochemical Setting - YouTube. (URL: [Link])

  • Request PDF: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (URL: [Link])

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. (URL: [Link])

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Safety data sheet (SDS) for 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Introduction: A Structural Perspective on Safety

5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline is a specialized chemical intermediate, primarily utilized in the synthesis of novel pharmaceutical compounds.[1][2] Its molecular architecture, combining a primary aromatic amine, a pyridine ring, and a trifluoromethoxy group, dictates its reactivity and, consequently, its toxicological profile. This guide provides a comprehensive overview of the safety considerations and handling protocols essential for researchers, scientists, and drug development professionals working with this compound. The absence of a specific, publicly available Safety Data Sheet (SDS) necessitates a rigorous, first-principles approach to hazard assessment, drawing parallels from structurally related molecules to ensure a high margin of safety.

The aromatic amine core is a well-documented toxophore, with many compounds in this class exhibiting hazards ranging from skin sensitization to carcinogenicity.[3] The trifluoromethoxy group (-OCF3) can significantly alter a molecule's physical properties, often increasing its lipophilicity and metabolic stability, which can enhance its biological activity and potential for skin absorption.[2] Finally, the pyridine moiety, while a common structural motif in pharmaceuticals, also carries its own toxicological considerations.[4] This guide synthesizes these individual hazards into a cohesive safety framework.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling and use.

PropertyValue / DescriptionSource
IUPAC Name 5-(Pyridin-4-yl)-2-(trifluoromethoxy)anilineN/A
Synonyms N/AN/A
CAS Number Data not readily availableN/A
Molecular Formula C₁₂H₉F₃N₂O[5]
Molecular Weight 254.21 g/mol [5]
Appearance Likely a solid at room temperature
Melting Point 44 - 47 °C (for the related isomer 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline)
Solubility Expected to have good solubility in organic solvents[2]

Section 2: Hazard Identification and Toxicological Profile

The primary hazards of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline are extrapolated from data on analogous compounds, particularly 4-(trifluoromethoxy)aniline and other primary aromatic amines.

Predicted GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[6][7]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin[6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8][9]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[6][7]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure[6][8]
Toxicological Summary

The toxicological profile is dominated by the aromatic amine and trifluoromethoxy functionalities.

  • Systemic Toxicity: Aromatic amines are known to be readily absorbed through the skin and can lead to systemic toxicity.[3] The primary concern is the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin).[8] The onset of these symptoms can be delayed for several hours following exposure.[8]

  • Dermal and Ocular Hazard: As with many anilines, this compound is predicted to be a skin irritant and capable of causing severe, irreversible eye damage.[6][8][9] Direct contact must be rigorously avoided.

  • Organ Toxicity: Prolonged or repeated exposure may lead to organ damage.[6][8] While specific target organs are not identified for this molecule, the liver and kidneys are common targets for aniline-type compounds.

  • Carcinogenicity and Mutagenicity: Many primary aromatic amines are considered potential carcinogens or mutagens.[3] Although no specific data exists for this compound, it should be handled as a potential carcinogen. It is not listed as a carcinogen by IARC, NTP, or OSHA, which is expected for a research chemical with limited toxicological data.[8][10][11]

cluster_exposure Routes of Exposure cluster_hazards Potential Health Hazards cluster_symptoms Resulting Pathophysiology Exposure Exposure to 5-(Pyridin-4-yl)-2- (trifluoromethoxy)aniline Acute Acute Toxicity (Oral, Dermal) Exposure->Acute Irritation Severe Skin/Eye Irritation & Damage Exposure->Irritation Organ Specific Target Organ Toxicity (Repeated Exposure) Exposure->Organ Chronic Potential Long-Term Effects (Carcinogenicity, Mutagenicity) Exposure->Chronic Methemoglobin Methemoglobin Formation (Cyanosis) Acute->Methemoglobin Damage Tissue Damage (Skin, Eyes, Internal Organs) Irritation->Damage Organ->Damage

Logical Diagram of Potential Health Hazards.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A stringent, multi-layered approach to safety is required, combining engineering controls, appropriate PPE, and meticulous hygiene practices.

Experimental Protocol: Safe Handling Workflow
  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment. Identify potential exposure points, such as weighing, dissolution, and reaction work-up.

  • Engineering Controls: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][12] Ensure the fume hood has adequate airflow.

  • Donning PPE:

    • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may offer splash protection, but for extended contact, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always double-glove when handling the neat compound.

    • Eye Protection: Chemical safety goggles are mandatory.[13] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[12]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[13]

    • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with organic vapor/particulate cartridges is required.[12][13]

  • Compound Handling:

    • Use spatulas and glassware dedicated to this compound to avoid cross-contamination.

    • When weighing, do so within the fume hood or in a ventilated balance enclosure.

    • For dissolution, add solvents slowly to the solid to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces, glassware, and equipment after use.

    • Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

    • Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[13] Do not eat, drink, or smoke in the work area.[12][14]

start Start: Prepare for Handling assess 1. Conduct Risk Assessment start->assess controls 2. Verify Engineering Controls (Chemical Fume Hood)[11][15] assess->controls ppe 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat)[15][16] controls->ppe weigh 4. Weigh Compound in Ventilated Enclosure ppe->weigh transfer 5. Transfer & Dissolve Compound in Fume Hood weigh->transfer decon 6. Decontaminate Workspace & Equipment transfer->decon doff 7. Doff PPE Correctly decon->doff wash 8. Wash Hands Thoroughly[16] doff->wash end End: Procedure Complete wash->end

Sources

An In-depth Technical Guide to the Hydrogen Bonding Potential of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the nuanced understanding of intermolecular interactions is paramount to the rational design of effective therapeutics. Among these, hydrogen bonding stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile, influencing everything from target binding affinity and selectivity to solubility and metabolic stability. This guide provides a comprehensive technical overview of the hydrogen bonding potential of a novel small molecule, 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline.

This molecule presents a compelling case study due to its unique combination of functional groups: a hydrogen-bond-donating aniline moiety, a hydrogen-bond-accepting pyridine ring, and a modulating trifluoromethoxy group. The strategic arrangement of these groups suggests a rich and complex hydrogen bonding landscape, the exploration of which is crucial for predicting its behavior in a biological milieu. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical methodologies for a thorough characterization of this molecule's hydrogen bonding capabilities.

Molecular Architecture and Hydrogen Bonding Sites

The structure of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline features distinct regions that can participate in hydrogen bonding. A systematic analysis of its constituent parts allows for the prediction of its interaction profile.

Hydrogen Bond Donors

The primary hydrogen bond donor site is the aniline amine group (-NH₂) . The two hydrogen atoms attached to the nitrogen can form hydrogen bonds with suitable acceptor atoms. The strength of these donor interactions is modulated by the electronic effects of the substituents on the aromatic ring.

Hydrogen Bond Acceptors

This molecule possesses two principal hydrogen bond acceptor sites:

  • The nitrogen atom of the pyridine ring , with its lone pair of electrons, is a strong hydrogen bond acceptor.[1]

  • The oxygen atom of the trifluoromethoxy group (-OCF₃) , while influenced by the highly electronegative fluorine atoms, still retains lone pairs that can participate as weak hydrogen bond acceptors.

The presence of both donor and acceptor functionalities within the same molecule opens up the possibility of both intramolecular and intermolecular hydrogen bonding, which can significantly impact its conformation and physicochemical properties.

The Influence of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group plays a significant, albeit indirect, role in modulating the hydrogen bonding potential of the molecule. As a potent electron-withdrawing group, it influences the electron density distribution across the aniline ring.[2][3][4] This electronic perturbation can affect the acidity of the amine protons, thereby tuning the strength of the hydrogen bonds they can form. Furthermore, the lipophilicity conferred by the -OCF₃ group is a critical factor in drug design, impacting membrane permeability and overall ADME properties.[2][3][4]

Experimental Characterization of Hydrogen Bonding

A multi-pronged experimental approach is essential for a comprehensive understanding of the hydrogen bonding interactions of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive technique to probe hydrogen bonding in solution.[5] Changes in the chemical shift of the amine protons upon addition of a hydrogen bond acceptor or donor solvent can provide qualitative and quantitative information about the interactions.

Experimental Protocol: ¹H NMR Titration
  • Preparation of Stock Solutions:

    • Prepare a stock solution of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline in a non-polar, aprotic solvent (e.g., CDCl₃).

    • Prepare a stock solution of a known hydrogen bond acceptor (e.g., dimethyl sulfoxide-d₆, DMSO-d₆) in the same solvent.

  • Titration:

    • Acquire a ¹H NMR spectrum of the aniline solution.

    • Sequentially add aliquots of the DMSO-d₆ solution to the aniline solution.

    • Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the chemical shift of the -NH₂ protons. A downfield shift upon addition of the acceptor indicates the formation of a hydrogen bond.

    • Plot the change in chemical shift (Δδ) against the molar ratio of the acceptor. The data can be fitted to determine the association constant (Kₐ) of the hydrogen bonding interaction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational frequencies of chemical bonds.[5] Hydrogen bonding leads to a characteristic broadening and red-shift (shift to lower wavenumber) of the N-H stretching frequency.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation:

    • Prepare dilute solutions of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline in a non-polar solvent (e.g., CCl₄) at varying concentrations.

    • Prepare a solution of the aniline in a hydrogen-bonding solvent (e.g., diethyl ether).

  • Data Acquisition:

    • Acquire FT-IR spectra for each solution.

  • Data Analysis:

    • Identify the N-H stretching bands in the spectra.

    • Compare the position and shape of these bands in the different solvents. A shift to lower frequency and broadening of the bands in the hydrogen-bonding solvent confirms the presence of hydrogen bonding.

X-ray Crystallography

For a definitive, solid-state picture of hydrogen bonding, single-crystal X-ray diffraction is the gold standard.[6] This technique can precisely determine the bond lengths, angles, and connectivity of atoms in a crystal lattice, providing unambiguous evidence of intra- and intermolecular hydrogen bonds.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson synthesis.

    • Refine the structural model to obtain precise atomic coordinates.

  • Analysis:

    • Analyze the refined structure to identify short contacts between the -NH₂ hydrogens and potential acceptor atoms (e.g., the pyridine nitrogen of a neighboring molecule). Hydrogen bonds are typically characterized by D-H···A distances and angles within established geometric criteria.

Computational Analysis of Hydrogen Bonding Potential

In parallel with experimental work, computational modeling provides invaluable insights into the energetic and geometric aspects of hydrogen bonding.[5] Density Functional Theory (DFT) is a particularly well-suited method for this purpose.[7]

Computational Protocol: DFT Calculations
  • Monomer Optimization:

    • Perform a geometry optimization of a single molecule of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[8][9]

  • Dimer/Cluster Modeling:

    • Construct putative hydrogen-bonded dimers or clusters based on the identified donor and acceptor sites.

    • Perform geometry optimizations of these complexes.

  • Interaction Energy Calculation:

    • Calculate the binding energy of the hydrogen-bonded complexes, correcting for basis set superposition error (BSSE).

  • Topological Analysis:

    • Employ Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize the nature of the hydrogen bonds.[7][8] These methods can provide information on electron density at the bond critical points and orbital interactions, respectively.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the proposed experimental and computational studies.

Table 1: Expected NMR and FT-IR Data

ParameterExpected Value/ObservationSignificance
¹H NMR Δδ (NH₂)Downfield shiftConfirmation of H-bond formation
FT-IR ν(N-H)Red-shift and broadeningConfirmation of H-bond formation

Table 2: Expected X-ray Crystallography Data for a Hypothetical Intermolecular N-H···N(pyridine) bond

ParameterExpected Range
D-H distance (Å)~0.86 - 1.00
H···A distance (Å)~1.8 - 2.2
D···A distance (Å)~2.7 - 3.2
D-H···A angle (°)> 120

Table 3: Expected DFT Calculation Results for a Hypothetical Intermolecular N-H···N(pyridine) bond

ParameterExpected ValueSignificance
Binding Energy (kcal/mol)-3 to -7Strength of the H-bond
Electron Density at BCP (a.u.)0.02 - 0.04Covalent character of the H-bond
NBO E(2) (kcal/mol)> 1.0Orbital interaction energy

Visualizing Methodologies and Interactions

Molecular Hydrogen Bonding Sites

Molecule 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline NH2 Aniline (-NH2) Hydrogen Bond Donor Molecule->NH2 Pyridine Pyridine (N) Hydrogen Bond Acceptor Molecule->Pyridine OCF3 Trifluoromethoxy (-OCF3) Weak Acceptor / Electronic Modulator Molecule->OCF3

Caption: Key hydrogen bonding functionalities of the molecule.

Integrated Experimental and Computational Workflow

cluster_exp Experimental Characterization cluster_comp Computational Analysis NMR NMR Spectroscopy (Solution-phase) Analysis Comprehensive H-Bonding Profile NMR->Analysis FTIR FT-IR Spectroscopy (Solution-phase) FTIR->Analysis XRC X-ray Crystallography (Solid-state) XRC->Analysis DFT DFT Calculations (Gas-phase) QTAIM_NBO QTAIM / NBO Analysis DFT->QTAIM_NBO QTAIM_NBO->Analysis Synthesis Molecule Synthesis & Purification Synthesis->NMR Synthesis->FTIR Synthesis->XRC Synthesis->DFT Hypothesis Hypothesize H-Bonding (Structure-based) Experiment Experimental Validation (NMR, FT-IR, X-ray) Hypothesis->Experiment Computation Computational Elucidation (DFT, QTAIM) Hypothesis->Computation Experiment->Computation Guides model building Conclusion Validated H-Bonding Model Experiment->Conclusion Computation->Experiment Aids spectral interpretation Computation->Conclusion

Caption: The interplay between hypothesis, experiment, and computation.

Conclusion

The hydrogen bonding potential of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline is a rich area for investigation, with significant implications for its potential application in drug discovery. The interplay between the aniline donor, the pyridine acceptor, and the electronically modulating trifluoromethoxy group creates a complex molecular entity whose interactions demand a thorough and multifaceted analytical approach. By integrating high-resolution experimental techniques such as NMR, FT-IR, and X-ray crystallography with the detailed insights from computational methods like DFT, a comprehensive and predictive model of its hydrogen bonding behavior can be constructed. This guide provides the foundational knowledge and practical protocols to embark on such an investigation, ultimately enabling a more informed and rational approach to leveraging this molecule in the design of novel therapeutics.

References

  • Vertex AI Search. The Importance of Trifluoromethoxy Group in Chemical Synthesis.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Wikipedia. Trifluoromethoxy group.
  • Journal of Chemical Reviews. Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.
  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes.
  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Negative cooperativity in the formation of H-bond networks involving primary anilines.
  • RSC Publishing. Substituent effects on the hydrogen-bonded complex of aniline–H2O: a computational study - New Journal of Chemistry.
  • CityUHK Scholars. Substituent Effects on the Intermolecular Hydrogen Bonding of Anilines Derivatives with Water.
  • UCLA – Chemistry and Biochemistry. Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines: Experimental an.
  • Books Gateway. Experimental Methods and Techniques | Understanding Hydrogen Bonds.
  • PMC. 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de]d[2][3][4]iazaborinine. Available from:

  • PMC. Pyridin-4-ylmethanaminium perchlorate monohydrate.
  • Hydrogen Bonding—New Insights.
  • PubMed. New hydrogen-bond potentials for use in determining energetically favorable binding sites on molecules of known structure.
  • IUCr Journals. 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de]d[2][3][4]iazaborinine. Available from:

  • Roald Hoffmann. Hydrogen Bonding in Pyridine'.

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Methodological & Application

Synthesis Protocols for 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers in Medicinal Chemistry

Abstract

This technical guide provides detailed, field-proven protocols for the synthesis of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline, a key building block in modern drug discovery. The trifluoromethoxy (-OCF₃) group and the pyridine moiety are prevalent in pharmaceuticals due to their ability to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] This document outlines a robust and reproducible two-stage synthetic strategy: (1) the preparation of the key intermediate, 5-bromo-2-(trifluoromethoxy)aniline, and (2) its subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling with 4-pyridinylboronic acid. The protocols herein are designed for researchers, scientists, and drug development professionals, with an emphasis on explaining the causality behind experimental choices to ensure both success and safety in the laboratory.

Introduction: Strategic Importance of the Target Moiety

The convergence of a trifluoromethoxylated aniline core with a pyridine substituent creates a molecule of significant interest for library synthesis and lead optimization in pharmaceutical development. The -OCF₃ group, a bioisostere of the methoxy group, often enhances metabolic stability and membrane permeability.[1][2] The pyridine ring serves as a hydrogen bond acceptor and can engage in crucial π-stacking interactions within biological targets. The synthesis of such highly functionalized heteroaromatic systems requires reliable and efficient chemical methods. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for constructing C-C bonds between aryl and heteroaryl systems with high efficiency and functional group tolerance.[3][4][5]

This guide presents a validated synthetic pathway that leverages established organometallic chemistry to afford the target compound in good yield and purity.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages. First, the synthesis of the halogenated aniline precursor, which provides the core structure. Second, the palladium-catalyzed cross-coupling reaction, which introduces the pyridine functionality.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cross-Coupling A 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene B 5-Bromo-2-(trifluoromethoxy)aniline A->B Nitro Reduction D 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline B->D Suzuki-Miyaura Coupling C 4-Pyridinylboronic Acid C->D

Caption: High-level overview of the two-stage synthetic route.

Part 1: Synthesis of Key Precursor: 5-Bromo-2-(trifluoromethoxy)aniline

The synthesis of this crucial intermediate is achieved via the reduction of a commercially available nitroaromatic compound. This approach is efficient and avoids the direct, often challenging, trifluoromethoxylation of a pre-functionalized aniline.

Protocol 1: Reduction of 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene

Causality and Experimental Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While various reagents can achieve this (e.g., H₂/Pd-C, SnCl₂), using iron powder in the presence of an acid like acetic acid or ammonium chloride is a cost-effective, scalable, and environmentally benign method. Iron acts as the electron donor in an acidic medium to reduce the nitro group. Acetic acid activates the iron surface and serves as a proton source.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
1-Bromo-4-nitro-2-(trifluoromethoxy)benzene288.0110.02.88 g
Iron Powder (<100 mesh)55.8550.02.79 g
Glacial Acetic Acid60.05-20 mL
Ethanol (EtOH)46.07-40 mL
Water (H₂O)18.02-10 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution--As needed
Ethyl Acetate (EtOAc)88.11-~150 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-nitro-2-(trifluoromethoxy)benzene (2.88 g, 10.0 mmol), ethanol (40 mL), and water (10 mL).

  • Addition of Reagents: Add iron powder (2.79 g, 50.0 mmol) to the suspension. Finally, add glacial acetic acid (20 mL) portion-wise over 5 minutes. The addition may be exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system until the starting material spot is consumed.

  • Work-up and Neutralization: Allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the filter cake with ethyl acetate (3 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome: The protocol should yield 5-bromo-2-(trifluoromethoxy)aniline as a pale yellow oil or low-melting solid. Typical yields range from 85-95%.

Part 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its reliability in forming C(sp²)-C(sp²) bonds.[6][7] The reaction couples the synthesized 5-bromo-2-(trifluoromethoxy)aniline with commercially available 4-pyridinylboronic acid.

Mechanistic Principles of the Suzuki-Miyaura Reaction

The reaction proceeds via a catalytic cycle involving a palladium complex.[5]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (our brominated aniline), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base (e.g., carbonate), transfers its organic group (the pyridinyl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)L₂-Br] Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex [Ar-Pd(II)L₂-Py] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Py (Final Product) trans_complex->product byproduct [B(OH)₂Br]⁻ trans_complex->byproduct arbr Ar-Br (5-bromo-...) arbr->oa_complex pyb Py-B(OH)₂ (4-pyridinylboronic acid) pyb->trans_complex base Base (e.g., CO₃²⁻) base->trans_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Causality and Experimental Rationale:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commonly used precatalyst that generates the active Pd(0) species in solution.[8]

  • Base: An aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transmetalation step.[3][8]

  • Solvent System: A biphasic solvent system, such as dioxane/water or toluene/ethanol/water, is often used. This ensures that both the organic-soluble aryl halide and the water-soluble inorganic base can participate effectively in the reaction.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
5-Bromo-2-(trifluoromethoxy)aniline258.035.01.29 g
4-Pyridinylboronic Acid122.926.0 (1.2 eq)738 mg
Pd(PPh₃)₄1155.560.25 (5 mol%)289 mg
Potassium Carbonate (K₂CO₃)138.2115.0 (3.0 eq)2.07 g
1,4-Dioxane88.11-40 mL
Water (H₂O), degassed18.02-10 mL
Ethyl Acetate (EtOAc)88.11-~150 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-(trifluoromethoxy)aniline (1.29 g, 5.0 mmol), 4-pyridinylboronic acid (738 mg, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe. Finally, add the Pd(PPh₃)₄ catalyst (289 mg, 0.25 mmol).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and maintain for 12-16 hours with vigorous stirring. The mixture will typically turn dark. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1) to isolate the pure product.

Expected Outcome: The final product, 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline, should be obtained as a white to off-white solid. Typical yields after purification are in the range of 65-85%. The melting point is approximately 44-47 °C.[9]

References

  • Ngai, M.-Y., Feng, P., & Zhan, C. (2015). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (101). Available at: [Link]

  • Hojczyk, K. N., Feng, P., Zhan, C., & Ngai, M.-Y. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. Angewandte Chemie International Edition, 53(52), 14559-63. Available at: [Link]

  • Ngai, M.-Y., Feng, P., & Zhan, C. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed, PMC4781656. Available at: [Link]

  • Feng, P., & Ngai, M.-Y. (2022). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - a 2 minute Preview. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Baroliya, P. K., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Iranian Chemical Society. Available at: [Link]

  • Li, W., et al. (2023). Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. Chemical Communications. Available at: [Link]

  • Thompson, A. S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(25), 8829-8839. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available at: [Link]

  • Anonymous. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Salunke, J. K., et al. (2018). Figure 1. (a) Synthesis of A using Suzuki-coupling reaction. Reagents... ResearchGate. Available at: [Link]

  • Thompson, A. S., et al. (2002). Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-3. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. Available at: [Link]

Sources

Using 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline as a Kinase Inhibitor Scaffold

Part 1: Executive Summary & Rationale

Subject: Utilization of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline (CAS: Analogous to 5-bromo precursors) as a privileged scaffold for Type II and Type 1.5 Kinase Inhibitors.

Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Core Concept: This scaffold represents a strategic fusion of two validated pharmacophores: a 4-pyridyl hinge-binder and a trifluoromethoxy-phenyl hydrophobic core . In modern kinase drug discovery, this specific arrangement is designed to overcome common failure modes:

  • Metabolic Stability: The trifluoromethoxy (-OCF₃) group at the C2 position blocks metabolic oxidation (P450) at the electron-rich aniline ring while enhancing lipophilicity for membrane permeability.

  • Hinge Interaction: The pyridine nitrogen (at C5 relative to the aniline amine) serves as a monodentate hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone NH of the "gatekeeper+1" or "gatekeeper+3" residue).

  • Vector Geometry: The primary amine (-NH₂) provides an optimal vector for derivatization into ureas or amides, allowing the molecule to extend into the DFG-pocket (Type II inhibition) or the solvent front (Type I).

Part 2: Chemical Synthesis & Derivatization Protocols

Protocol A: Scaffold Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesize the core scaffold from commercially available building blocks.

Reaction Scheme (Logic): We utilize a palladium-catalyzed cross-coupling between an aryl bromide and a boronic acid.[1] The electron-poor nature of the pyridine boronic acid requires a robust catalyst system (Pd(dppf)Cl₂) and an inorganic base.

Materials:

  • Reactant A: 5-Bromo-2-(trifluoromethoxy)aniline (1.0 eq)

  • Reactant B: 4-Pyridineboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solvation: Dissolve 5-Bromo-2-(trifluoromethoxy)aniline (e.g., 500 mg) in 1,4-Dioxane (10 mL).

  • Activation: Add 4-Pyridineboronic acid and the aqueous K₂CO₃ solution.

  • Catalysis: Add Pd(dppf)Cl₂ last to minimize catalyst deactivation.

  • Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS (Target M+H ≈ 255.2 Da).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (SiO₂).

    • Gradient: 0% → 10% MeOH in DCM. (The pyridine makes the product polar).

    • Yield Expectation: 70–85%.

Protocol B: Derivatization to Type II Inhibitor (Urea Formation)

Objective: Convert the scaffold into a potent inhibitor by installing a "tail" moiety that binds the DFG-out pocket (e.g., similar to Sorafenib).

Materials:

  • Scaffold: 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline (1.0 eq)

  • Reagent: 3-(Trifluoromethyl)phenyl isocyanate (1.1 eq) (Example "Tail")

  • Solvent: Anhydrous DCM

Methodology:

  • Dissolve the scaffold in anhydrous DCM at 0°C.

  • Add the isocyanate dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Self-Validating Step: The product usually precipitates as a white solid due to the urea formation. Filter and wash with cold DCM.

  • Result: A 1,3-diarylurea kinase inhibitor.

Part 3: Visualization of Workflows & Mechanisms

Figure 1: Synthesis and Derivatization Logic

This diagram illustrates the flow from raw materials to the active Type II inhibitor, highlighting the critical structural roles.[2]

G Start Start: 5-Bromo-2-(OCF3)aniline Coupling Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Coupling + 4-Pyridineboronic acid Scaffold SCAFFOLD: 5-(Pyridin-4-yl)-2-(OCF3)aniline (Hinge Binder) Coupling->Scaffold Yield ~75% Deriv Derivatization (Isocyanate/Acid Chloride) Scaffold->Deriv Targeting DFG Pocket Inhibitor FINAL INHIBITOR: Type II Kinase Inhibitor (Urea/Amide Linker) Deriv->Inhibitor Active Drug Candidate

Caption: Synthetic workflow transforming the brominated precursor into the privileged kinase scaffold and subsequently into a functional Type II inhibitor.

Figure 2: Biochemical Mechanism of Action (SAR)

This diagram maps the scaffold's functional groups to the kinase domain pockets.

SAR Hinge Kinase Hinge Region (ATP Adenine Site) Gatekeeper Gatekeeper Residue (Selectivity Filter) DFG DFG Pocket (Activation Loop) Pyridine Pyridine Ring (H-Bond Acceptor) Pyridine->Hinge H-Bond (Met/Thr) Aniline Aniline Core Aniline->Pyridine C-C Bond OCF3 -OCF3 Group (Hydrophobic/Metabolic Shield) Aniline->OCF3 C-O Bond NH2 Amine/Urea Linker (H-Bond Donor) Aniline->NH2 OCF3->Gatekeeper Hydrophobic Contact NH2->DFG Extends into Back Pocket

Caption: Structure-Activity Relationship (SAR) map showing how the scaffold components interact with specific kinase domain regions.

Part 4: Biochemical & Cellular Assay Protocols

Protocol C: Biochemical Potency Assay (ADP-Glo™)

Objective: Quantify the IC₅₀ of the derivatized scaffold against a target kinase (e.g., VEGFR2, p38 MAPK, or RAF).

Assay Logic: The scaffold itself (the amine) is a fragment . It will likely show weak activity (IC₅₀ > 10 µM). The derivatized urea/amide should show potency in the nanomolar range (< 100 nM).

  • Buffer Preparation: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Compound Dilution: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).

  • Enzyme Reaction:

    • Add 2 µL Kinase (e.g., VEGFR2, 0.2 ng/µL) to 384-well plate.

    • Add 1 µL Compound. Incubate 10 min at RT.

    • Add 2 µL Substrate/ATP Mix (Poly Glu:Tyr, 10 µM ATP).

    • Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.

  • Readout: Measure Luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol D: Cellular Target Engagement (Western Blot)

Objective: Confirm the inhibitor enters the cell and blocks phosphorylation of the downstream substrate (e.g., ERK1/2).

  • Cell Line: HUVEC (for VEGFR) or A375 (for BRAF).

  • Seeding: 500,000 cells/well in 6-well plates. Starve in serum-free media overnight.

  • Treatment: Treat cells with Compound (0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate with Growth Factor (e.g., VEGF 50 ng/mL) for 15 min.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting:

    • Primary Ab: Anti-pERK1/2 (Thr202/Tyr204).

    • Control Ab: Anti-Total ERK1/2.

    • Success Criteria: Dose-dependent reduction in pERK bands relative to Total ERK.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Catalyst poisoning by amine.Use a protected aniline (e.g., N-Boc) or increase catalyst loading to 10 mol%.
Poor Solubility Rigid biaryl structure + OCF3.Dissolve in DMSO for assays; consider adding solubilizing tails (morpholine) to the urea moiety.
No Kinase Inhibition "Wrong" isomer.Ensure the pyridine is at the 5-position (meta to amine). If para, the geometry may not fit the hinge/DFG distance.
Cellular Toxicity Off-target effects.Run a counter-screen against a non-related kinase (e.g., Insulin Receptor) to ensure selectivity.

References

  • BenchChem. (2025).[1][3] Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis. Retrieved from

  • Journal of Medicinal Chemistry. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor.

  • National Institutes of Health (PubChem). (2025). 5-Bromo-2-(trifluoromethoxy)aniline Compound Summary. Retrieved from

  • Fluorochem. (2025).[4] 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline Safety Data Sheet. Retrieved from

  • Vertex AI Search. (2025). Analysis of Kinase Inhibitor Scaffolds and Synthesis Protocols.

Sources

Application Note & Protocol: Mastering the Buchwald-Hartwig Amination of Trifluoromethoxy Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Trifluoromethoxy Group

In the landscape of modern drug discovery and materials science, the trifluoromethoxy (OCF₃) group has emerged as a critical substituent for fine-tuning molecular properties. Its incorporation into aromatic systems, particularly anilines, imparts a unique combination of characteristics:

  • Enhanced Metabolic Stability: The formidable strength of the C-F bonds within the OCF₃ group renders it highly resistant to metabolic degradation, often extending the in-vivo half-life of drug candidates.[1]

  • Increased Lipophilicity: The trifluoromethoxy group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance bioavailability.[1]

  • Modulated Electronic Properties: As a potent electron-withdrawing group, the OCF₃ moiety can profoundly influence the pKa of the aniline nitrogen, altering its binding interactions with biological targets.[1][2]

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile methods for constructing the C-N bonds essential to these aryl amines.[3][4][5] However, the very electronic properties that make trifluoromethoxy anilines so valuable also present distinct challenges to this transformation. The reduced nucleophilicity of the aniline nitrogen necessitates a carefully optimized and robust catalytic system. This guide provides a comprehensive overview of the critical parameters, field-proven protocols, and mechanistic insights required to successfully couple these challenging substrates.

Mechanistic Considerations: Overcoming Electronic Deactivation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[3][6][7] Understanding this cycle is paramount to diagnosing issues and optimizing conditions for electron-deficient anilines.

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or pseudo-halide) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. This step can be challenging with electron-deficient anilines due to their lower basicity.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][6] A competing side reaction, β-hydride elimination, can lead to hydrodehalogenation of the starting material and must be suppressed.[3]

The strong electron-withdrawing nature of the trifluoromethoxy group decreases the electron density on the aniline nitrogen, making it a weaker nucleophile. This directly impacts the "Amine Coordination & Deprotonation" step, often requiring stronger bases and more reactive catalyst systems to proceed efficiently.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(H-Amine)]+X- OA_Complex->Amine_Complex + Amine (R-NH₂) Amido_Complex L-Pd(II)(Ar)(Amine) Amine_Complex->Amido_Complex + Base - [H-Base]+X- Salt Salt Byproduct Amine_Complex->Salt Amido_Complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Amine) Amido_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine OCF₃-Aniline Amine->Amine_Complex Base Base Base->Amine_Complex

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for Success: A Guide to Component Selection

The success of coupling electron-deficient trifluoromethoxy anilines hinges on the rational selection of four key components: the palladium catalyst, the phosphine ligand, the base, and the solvent.

A. Palladium Precatalyst & Ligand: The Heart of the Reaction

For challenging substrates, the choice of ligand is arguably the most critical factor. Electron-deficient anilines require ligands that are both sterically bulky and highly electron-donating.

  • Mechanism of Action: Bulky biarylphosphine ligands (often called "Buchwald ligands") promote the formation of a monoligated, 12-electron L-Pd(0) species. This species is highly reactive and accelerates the rate-limiting oxidative addition step.[3] Their electron-rich character increases electron density at the palladium center, which in turn facilitates the final, crucial reductive elimination step.[3]

  • Recommended Ligands: For trifluoromethoxy anilines, ligands like XPhos , RuPhos , and BrettPhos have demonstrated broad utility.[8][9] BrettPhos, in particular, is often effective for the monoarylation of primary amines and coupling with aryl mesylates.[9][10]

  • Precatalysts vs. In-Situ Generation: While catalysts can be generated in-situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a separate ligand, modern, well-defined precatalysts (e.g., XPhos-Pd-G3, BrettPhos-Pd-G4) offer significant advantages. These air- and moisture-stable complexes provide more reliable and reproducible results by ensuring the correct ligand:palladium ratio and generating the active Pd(0) species more efficiently.[8]

B. The Base: Driving the Deprotonation

A base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[11][12][13] Given the lower basicity of trifluoromethoxy anilines, a strong, non-nucleophilic base is typically essential.

  • Strong Alkoxide Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[8][14]

  • Weaker Carbonate Bases: While weaker bases like Cs₂CO₃ or K₃PO₄ are sometimes used to avoid incompatibility with sensitive functional groups (e.g., esters), they often require higher reaction temperatures and longer reaction times for electron-deficient substrates.[6][8]

  • Solvent-Base Interplay: In nonpolar solvents like toluene, an anionic base is required to effectively deprotonate the neutral palladium-amine complex.[11][12] In more polar solvents, while halide dissociation is easier, the base can sometimes complex with the palladium center, creating a stable but inactive resting state.[11][12][13]

C. The Solvent: The Reaction Environment

The solvent must dissolve all reaction components and remain inert to the reaction conditions.

  • Standard Solvents: Anhydrous, aprotic polar solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most frequently used.[8][15]

  • Anhydrous Conditions: It is critical that the solvent is anhydrous. Water can hydrolyze the phosphine ligands and deactivate the palladium catalyst, leading to failed reactions.

  • Green Chemistry Considerations: While traditional solvents are reliable, research is ongoing into more sustainable alternatives like 2-MeTHF or even aqueous micellar systems for certain applications.[16] However, for challenging substrates, established solvents like toluene often provide the highest reliability.

Data Presentation: Recommended Reaction Conditions

The following table summarizes generally effective starting conditions for the Buchwald-Hartwig amination of trifluoromethoxy anilines. Optimization will likely be required for specific substrate combinations.

ComponentRecommended Starting PointRationale & Considerations
Aryl Partner Aryl Bromide or TriflateAryl chlorides are more challenging and may require specialized ligands (e.g., XPhos, BrettPhos).[9] Aryl iodides can sometimes form inactive palladium dimers.[17]
Pd Precatalyst XPhos-Pd-G3 or BrettPhos-Pd-G4Provides a reliable 1:1 Pd:Ligand ratio and is air-stable, leading to greater reproducibility.[6][8]
Catalyst Loading 1-2 mol %Higher loadings (up to 5 mol %) may be needed for very unreactive partners.
Base NaOtBu or LHMDSStrong bases are needed to deprotonate the electron-poor aniline.[8][14] Use 1.2-1.5 equivalents.
Solvent Toluene or 1,4-DioxaneStandard, reliable solvents. Must be anhydrous.[8][15]
Temperature 80-110 °CHigher temperatures are generally required to drive the reaction to completion.
Concentration 0.1 - 0.5 MA typical starting concentration for screening reactions.

Experimental Protocol: General Procedure

This protocol describes a general method for the coupling of a trifluoromethoxy aniline with an aryl bromide using a palladium precatalyst. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.

Experimental Workflow General Experimental Workflow start Start prep Prepare Glassware (Oven-dried Schlenk tube) start->prep add_solids Add Solids (Aryl Bromide, Amine, Base, Precatalyst) prep->add_solids inert_atm Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) add_solids->inert_atm add_solvent Add Anhydrous Solvent (via syringe) inert_atm->add_solvent heat Heat to Reaction Temp (Stirring, 80-110 °C) add_solvent->heat monitor Monitor Reaction (TLC, LC/MS, GC/MS) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete workup Aqueous Work-up (Quench, Extract, Dry) cool->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 2: Step-by-step workflow for the experimental protocol.

A. Materials and Reagents

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Trifluoromethoxy-substituted aniline (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Ethyl acetate, water, brine

  • Drying agent (Na₂SO₄ or MgSO₄)

  • Silica gel for chromatography

B. Step-by-Step Methodology

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the trifluoromethoxy aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via a syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC/MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degradation by air/moisture).2. Insufficiently strong base.3. Non-anhydrous solvent or reagents.1. Use a reliable precatalyst; ensure inert atmosphere is maintained.2. Switch to a stronger base like LHMDS.3. Use freshly distilled or commercially available anhydrous solvent.
Hydrodehalogenation of Aryl Halide β-hydride elimination is competing with reductive elimination.Switch to a more sterically hindered ligand (e.g., BrettPhos) which can accelerate reductive elimination relative to β-hydride elimination.[3]
Decomposition of Starting Material 1. Reaction temperature is too high.2. Base is reacting with other functional groups on the substrate.1. Lower the reaction temperature and monitor for longer times.2. Screen a weaker base (e.g., K₃PO₄) at a potentially higher temperature.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC. Available at: [Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - JoVE. Available at: [Link]

  • High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications - TUODA. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years - PubMed. Available at: [Link]

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Preparation of Urea Derivatives from 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis of urea derivatives starting from the novel aniline, 5-(pyridin-4-yl)-2-(trifluoromethoxy)aniline. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities. The protocols and application notes herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Significance of Diaryl Ureas in Medicinal Chemistry

Diaryl ureas are a privileged scaffold in modern drug discovery, renowned for their ability to form potent and specific interactions with biological targets. The urea moiety acts as a rigid hydrogen bond donor-acceptor unit, crucial for binding to the hinge region of various kinases. This has led to the development of numerous successful kinase inhibitors, including the multi-kinase inhibitor Sorafenib, which features a diaryl urea core structure. The unique electronic and conformational properties of the 5-(pyridin-4-yl)-2-(trifluoromethoxy)aniline scaffold, combining a basic pyridine ring with a lipophilic trifluoromethoxy group, make it an attractive starting point for the synthesis of novel kinase inhibitors and other potential therapeutic agents.

PART 1: Synthesis of the Key Intermediate: 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Method A: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] In this proposed synthesis, we will couple 2-(trifluoromethoxy)aniline with a 4-halopyridine. Due to the generally lower reactivity of chloropyridines compared to their bromo or iodo counterparts, the choice of an appropriate catalyst system is critical to ensure high conversion.[2]

Reaction Scheme:

Experimental Protocol:

Materials:

  • 2-(Trifluoromethoxy)aniline

  • 4-Chloropyridine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 2-(trifluoromethoxy)aniline (1.0 equivalent) and 4-chloropyridine hydrochloride (1.2 equivalents). Note: The hydrochloride salt of 4-chloropyridine is often more stable and easier to handle than the free base. The strong base (NaOtBu) will neutralize the HCl in situ.

  • Add anhydrous, degassed toluene to the flask.

  • Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(pyridin-4-yl)-2-(trifluoromethoxy)aniline.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for the amination of less reactive aryl chlorides.[3] The ligand facilitates the crucial oxidative addition and reductive elimination steps in the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the aniline and regeneration of the active catalyst.[2]

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations, allowing the reaction to be conducted at the required elevated temperatures.

Method B: Suzuki-Miyaura Coupling followed by Reduction

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[4] In this approach, we will first couple a pyridine boronic acid derivative with a halogenated trifluoromethoxybenzene, followed by a reduction of a nitro group to the desired aniline.

Reaction Scheme:

Experimental Protocol:

Step 1: Suzuki-Miyaura Coupling

Materials:

  • 4-Pyridylboronic acid

  • 1-Bromo-2-nitro-4-(trifluoromethoxy)benzene (synthesis required)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane and water

Procedure:

  • To a round-bottom flask, add 1-bromo-2-nitro-4-(trifluoromethoxy)benzene (1.0 equivalent), 4-pyridylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-(2-nitro-5-(trifluoromethoxy)phenyl)pyridine.

Step 2: Reduction of the Nitro Group

Materials:

  • 4-(2-Nitro-5-(trifluoromethoxy)phenyl)pyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol and water

Procedure:

  • To a round-bottom flask, add 4-(2-nitro-5-(trifluoromethoxy)phenyl)pyridine (1.0 equivalent) and a 4:1 mixture of ethanol and water.

  • Add iron powder (5.0 equivalents) and ammonium chloride (1.0 equivalent).

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired 5-(pyridin-4-yl)-2-(trifluoromethoxy)aniline.

Causality Behind Experimental Choices:

  • Suzuki-Miyaura Reaction: This reaction is highly tolerant of various functional groups, making it suitable for the coupling of the functionalized pyridine and benzene rings. The use of an aqueous base like sodium carbonate is common and effective.[5]

  • Reduction: The reduction of the nitro group using iron powder in the presence of ammonium chloride is a classic, reliable, and cost-effective method that is compatible with the pyridine and trifluoromethoxy functionalities.

PART 2: Preparation of Urea Derivatives

Once the key intermediate, 5-(pyridin-4-yl)-2-(trifluoromethoxy)aniline, is synthesized and purified, it can be readily converted into a variety of urea derivatives. The most common and straightforward method involves the reaction with an appropriate isocyanate.

Protocol 1: General Procedure for the Synthesis of Diaryl Ureas via Isocyanate Addition

Reaction Scheme:

Experimental Protocol:

Materials:

  • 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

  • Aryl isocyanate (e.g., 4-chlorophenyl isocyanate, 3-(trifluoromethyl)phenyl isocyanate)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve 5-(pyridin-4-yl)-2-(trifluoromethoxy)aniline (1.0 equivalent) in anhydrous DCM or THF in a dry round-bottom flask under an inert atmosphere.

  • To this solution, add the desired aryl isocyanate (1.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. In most cases, a precipitate of the urea product will form.

  • If a precipitate forms, continue stirring for 1-2 hours to ensure complete reaction. Collect the solid product by filtration, wash with a small amount of cold solvent (DCM or THF), and dry under vacuum.

  • If no precipitate forms, stir the reaction for 2-4 hours. After completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the pure urea derivative.

Causality Behind Experimental Choices:

  • Isocyanate Reactivity: Isocyanates are highly electrophilic and react readily with the nucleophilic amino group of the aniline, making this a very efficient and often high-yielding reaction that does not typically require a catalyst.[6]

  • Solvent Choice: DCM and THF are excellent choices as they are relatively inert and can dissolve the starting materials. The choice may depend on the solubility of the final urea product.

Data Presentation

The following table provides representative examples of reaction conditions and expected outcomes for the synthesis of various urea derivatives.

EntryAryl IsocyanateSolventReaction Time (h)Expected Yield (%)
14-Chlorophenyl isocyanateDCM2>90
23-(Trifluoromethyl)phenyl isocyanateTHF3>90
3Phenyl isocyanateDCM1.5>95

PART 3: Visualization & Formatting

Experimental Workflow

The overall experimental workflow for the preparation of urea derivatives from 5-(pyridin-4-yl)-2-(trifluoromethoxy)aniline is depicted below.

experimental_workflow cluster_synthesis Synthesis of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline cluster_urea_synthesis Synthesis of Urea Derivatives start Starting Materials coupling Pd-catalyzed Cross-Coupling start->coupling Buchwald-Hartwig or Suzuki-Miyaura purification1 Purification coupling->purification1 intermediate 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline purification1->intermediate reaction Urea Formation intermediate->reaction isocyanate Aryl Isocyanate isocyanate->reaction purification2 Purification reaction->purification2 final_product Urea Derivative purification2->final_product reaction_mechanism aniline Aniline (Nucleophile) isocyanate Isocyanate (Electrophile) aniline->isocyanate Nucleophilic Attack intermediate Zwitterionic Intermediate isocyanate->intermediate urea Urea Product intermediate->urea Proton Transfer

Caption: Mechanism of urea formation from an aniline and an isocyanate.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Zhang, L.; Zhang, J.; Sheng, R.; He, L. Synthesis of Urea Derivatives from CO2 and Silylamines. Angewandte Chemie International Edition2019 , 58 (17), 5707-5711. [Link]

  • Ghosh, A.; Sieser, J. E.; Sieser, J. E. Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)2via in situ formation of aryl- or pyridyl isocyanates. RSC Advances2015 , 5 (108), 88981-88985. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews2016 , 116 (19), 12564–12649. [Link]

  • Usharani, V.; Bhujanga Rao, A. K. S.; Pulla Reddy, M.; Dubey, P. K. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry2011 , 23 (4), 1803-1805. [Link]

  • Cheung, C. W.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters2012 , 14 (17), 4536–4539. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Surry, D. S.; Buchwald, S. L. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Science2011 , 2 (1), 27-50. [Link]

  • Tummatorn, J.; Poonsil, P.; Reutrakul, V. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules2020 , 25 (21), 5005. [Link]

  • A Reddit user's experience with Suzuki coupling of 4-pyridinylboronic acid. [Link]

  • Schön, U.; Mernyak, E.; Wölfling, J.; Frank, É. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly2018 , 149 (8), 1469-1476. [Link]

Sources

Scalable synthesis of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Process Chemistry Application Note: Scalable Synthesis of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Executive Summary

Target Molecule: 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline CAS Registry: N/A (Novel Scaffold) Application: Kinase inhibitor intermediate, fragment-based drug discovery (FBDD).

This Application Note details a robust, scalable process for the synthesis of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline. Unlike bench-scale methods that rely on unstable boronic acids and labor-intensive column chromatography, this protocol utilizes 4-pyridylboronic acid pinacol ester to mitigate protodeboronation and employs a pH-switchable liquid-liquid extraction strategy for purification. This "chromatography-free" workflow is designed for multigram to kilogram scale-up, ensuring high purity (>98%) and metal compliance (<10 ppm Pd) for downstream pharmaceutical applications.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the biaryl C–C bond via Suzuki-Miyaura cross-coupling. The strategic disconnection is placed between the C5 of the aniline ring and the C4 of the pyridine ring.

Key Strategic Decisions:

  • Coupling Partner Selection: 4-Pyridylboronic acid is notoriously unstable due to rapid protodeboronation. The pinacol ester (Bpin) derivative is selected for its superior thermal stability and hydrolytic resistance during the reaction.

  • Halide Selection: 5-Bromo-2-(trifluoromethoxy)aniline is chosen over the chloride due to faster oxidative addition rates, which is critical when using electron-deficient pyridyl nucleophiles.

  • Catalyst System: A bidentate ligand system (Pd(dppf)Cl₂) is employed to prevent catalyst poisoning by the pyridine nitrogen and the free aniline amine.

Retrosynthesis cluster_SM Starting Materials Target Target: 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Halide 5-Bromo-2-(trifluoromethoxy)aniline (Electrophile) Disconnection->Halide Boronate 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Nucleophile) Disconnection->Boronate

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the biaryl core.

Experimental Protocol

Phase 1: Materials & Equipment
  • Limiting Reagent: 5-Bromo-2-(trifluoromethoxy)aniline (1.0 equiv).

  • Coupling Partner: 4-Pyridineboronic acid pinacol ester (1.2 equiv).

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (1–3 mol%).

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv).

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v) (Degassed). Note: For green chemistry compliance, 2-MeTHF or n-Butanol can be substituted.

Phase 2: The Coupling Reaction (Step-by-Step)
  • Inerting: Charge a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer with 5-Bromo-2-(trifluoromethoxy)aniline (10.0 g, 39.0 mmol) and 4-pyridineboronic acid pinacol ester (9.6 g, 46.8 mmol).

  • Solvent Addition: Add 1,4-Dioxane (120 mL) and start stirring. Sparge the solution with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Catalyst Charge: Add K₂CO₃ (16.2 g, 117 mmol) dissolved in Water (30 mL) (previously degassed). Add Pd(dppf)Cl₂ (0.95 g, 3 mol%) in one portion under N₂ flow.

  • Reaction: Heat the mixture to 90°C internal temperature. Monitor by HPLC or TLC (50% EtOAc/Hexane).

    • Checkpoint: Reaction typically reaches completion within 4–6 hours. Look for the disappearance of the bromide peak.

  • Quench: Cool the reaction mixture to room temperature (20–25°C).

Phase 3: Work-up & Purification (The "Scalable" Workflow)

Rationale: Traditional column chromatography is expensive and slow at scale. This protocol exploits the basicity of the pyridine ring to separate the product from non-basic impurities (ligands, dehalogenated byproducts) via Acid-Base Extraction.[1]

Purification RxnMix Crude Reaction Mixture (Organic + Aqueous) Filter 1. Filter through Celite (Remove Pd black) 2. Phase Separation RxnMix->Filter OrgPhase1 Organic Phase (Product + Impurities) Filter->OrgPhase1 AcidExt Acid Extraction (Add 1M HCl, pH < 2) OrgPhase1->AcidExt AqLayer1 Aqueous Layer (Product as Pyridinium Salt) AcidExt->AqLayer1 OrgWaste Organic Layer (Discard: Non-basic impurities, Boronates) AcidExt->OrgWaste Basify Basification (Add 4M NaOH to pH > 10) AqLayer1->Basify Precip Precipitation / Extraction (Extract into EtOAc or Filter Solid) Basify->Precip Final Final Product (>98% Purity) Precip->Final

Figure 2: Acid-Base extraction workflow eliminating the need for column chromatography.

Detailed Purification Steps:

  • Filtration: Filter the crude mixture through a pad of Celite to remove insoluble palladium black. Rinse with EtOAc.

  • Phase Cut: Separate the aqueous layer (waste) and keep the organic layer.

  • Acid Extraction (Critical Step):

    • Transfer the organic layer to a separatory funnel.

    • Extract twice with 1.0 M HCl (2 x 100 mL).

    • Mechanism:[1][2][3][4] The pyridine nitrogen is protonated (pKₐ ~5.2), moving the product into the aqueous phase. Non-basic impurities (unreacted boronate, phosphine oxides) remain in the organic phase.

    • Discard the organic layer.

  • Basification & Recovery:

    • Cool the combined acidic aqueous extracts to 0–5°C.

    • Slowly add 4.0 M NaOH until pH > 10. The product will precipitate as an off-white solid or oil.

    • Extract the turbid aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Scavenging: Treat the combined organic extracts with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) for 2 hours at 40°C to remove residual soluble Pd. Filter.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize from Heptane/EtOAc (3:1) if higher purity is required.

Analytical Data Specifications

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.60 (d, J=6.0 Hz, 2H, Py-H2/H6)

    • δ 7.65 (d, J=6.0 Hz, 2H, Py-H3/H5)

    • δ 7.25 (d, J=2.0 Hz, 1H, Ar-H6)

    • δ 7.15 (dd, J=8.5, 2.0 Hz, 1H, Ar-H4)

    • δ 6.95 (d, J=8.5 Hz, 1H, Ar-H3)

    • δ 5.40 (s, 2H, -NH₂).

  • LC-MS: [M+H]⁺ = 255.2 (Calculated: 254.19).

  • Purity: >98.0% (AUC) by HPLC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free amine/pyridine.Switch to XPhos Pd G2 or CataXCium A Pd G3 . These bulky ligands prevent coordination of the substrate to the Pd center.
Protodeboronation Instability of boronate ester.[5]Ensure base is not added until the reaction is at temperature, or switch to anhydrous conditions using K₃PO₄ in Toluene.
Emulsions Fine particulates during extraction.Filter the acidic aqueous layer through a glass microfiber filter before basification.
High Pd Residuals Inefficient scavenging.Use N-acetylcysteine wash during the workup or increase scavenger loading/time.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Technical Support. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Link

  • Li, H., et al. (2011). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities.[6] Chemical & Pharmaceutical Bulletin, 73(4), 327-335.[6] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: #SUZUKI-PYR-OCF3-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

The synthesis of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline typically involves a Suzuki-Miyaura cross-coupling between a 4-pyridyl boron species and a 5-halo-2-(trifluoromethoxy)aniline.

The Primary Failure Mode: The dominant cause of low yield in this specific reaction is protodeboronation of the 4-pyridylboronic acid. Electron-deficient heteroaryl boronic acids (like 4-pyridine) are notoriously unstable under aqueous basic conditions, hydrolyzing the C-B bond to generate pyridine (byproduct) before transmetalation can occur.

This guide provides a self-validating protocol to bypass this instability using ligand-controlled catalysis and anhydrous base systems .

Diagnostic Checklist (Troubleshooting Q&A)

Q1: My reaction turns black immediately, and I recover mostly dehalogenated starting material. What happened?

Diagnosis: "Pd Black" precipitation indicates catalyst decomposition. The Cause: The pyridine nitrogen in your product or starting material can coordinate to the Palladium, displacing weakly bound phosphines (like PPh3) and poisoning the catalyst. The Fix:

  • Switch Ligands: Move from PPh3 or dppf to bulky, electron-rich biaryl phosphines like SPhos or XPhos . These ligands are sterically demanding, preventing the pyridine nitrogen from binding to the Pd center.

  • Protocol Adjustment: Use a precatalyst (e.g., XPhos Pd G2) to ensure the active Pd(0) species is generated efficiently without an induction period.

Q2: I see full consumption of the boronic acid, but the aryl halide remains unreacted. Why?

Diagnosis: Rapid Protodeboronation. The Mechanism: The base (OH-) attacks the boron atom to form a boronate "ate" complex. In 4-pyridyl systems, this intermediate is unstable and collapses to release the pyridine ring and boric acid. The Fix:

  • Use the Pinacol Ester: 4-Pyridylboronic acid pinacol ester is significantly more stable than the free acid.

  • "Slow-Release" Strategy: If using the free acid, add it portion-wise (e.g., 5 portions over 1 hour) to keep the instantaneous concentration low relative to the catalyst.

  • Anhydrous Conditions: Switch to K₃PO₄ (anhydrous) in 1,4-Dioxane. Removing water minimizes the hydrolysis pathway.

Q3: The product is stuck on the silica column. How do I elute it?

Diagnosis: Pyridine-Silanol interaction. The Cause: The basic pyridine nitrogen hydrogen-bonds strongly with the acidic silanols on the silica gel. The Fix:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Mobile Phase modifier: Add 1% TEA or 1% NH₄OH to your eluent (e.g., DCM/MeOH/NH₄OH 95:4:1).

Optimized Experimental Protocol

Objective: Synthesis of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline via SPhos-Pd-Catalyzed Suzuki Coupling.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Bromo-2-(trifluoromethoxy)aniline Limiting Reagent1.0Aryl Halide
4-Pyridylboronic acid pinacol ester Coupling Partner1.5Excess required due to instability
XPhos Pd G2 Precatalyst0.02 (2 mol%)Rapid turnover; air stable solid
K₃PO₄ (Tribasic Potassium Phosphate) Base3.0Finely ground, anhydrous
1,4-Dioxane / Water Solvent4:1 RatioDegassed (Sparged with Ar for 20 min)
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) and cool under Argon flow.

  • Charging: Add the Aryl Halide (1.0 equiv), Boronic Ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%). Note: If G2 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Solvent: Add the degassed Dioxane/Water mixture (concentration 0.2 M relative to halide).

  • Reaction: Heat to 80°C for 2–4 hours. Monitor via LCMS.

    • Checkpoint: If reaction stalls at 50% conversion, add another 0.5 equiv of boronate.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black and salts. Wash pad with EtOAc.[1][2]

    • Partition filtrate between EtOAc and Water.

    • CRITICAL: The product is an aniline and a pyridine.[3] It is amphoteric but mostly basic. Keep aqueous layer pH > 10 to ensure the product remains in the organic phase.

  • Purification: Flash chromatography on silica gel (DCM/MeOH gradient 0-5% with 1% NH₄OH).

Mechanistic Visualization (Decision Tree)

The following diagram illustrates the logical troubleshooting pathway for optimizing this specific coupling.

SuzukiOptimization Start Start: Low Yield (<30%) CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 Result: Dehalogenated SM (Ar-H) + Homocoupling CheckSM->Result1 Reduction Result2 Result: Unreacted Ar-Br + Pyridine (Hydrolysis) CheckSM->Result2 Protodeboronation Result3 Result: Black Precipitate (Pd Crash out) CheckSM->Result3 Catalyst Poisoning Action1 Action: Switch Solvent to Anhydrous Dioxane/Toluene Result1->Action1 Action2 Action: Switch to Pinacol Ester or MIDA Boronate Result2->Action2 Action3 Action: Change Ligand to XPhos or SPhos (Steric Bulk) Result3->Action3 Validation Validation: Run 50mg Pilot Reaction Action1->Validation Action2->Validation Action3->Validation

Caption: Troubleshooting logic flow for diagnosing specific yield-limiting factors in pyridine-based Suzuki couplings.

Alternative Strategy: The "Reverse" Coupling

If the standard route remains problematic despite optimization, invert the coupling partners.

  • Partner A: 4-Bromopyridine Hydrochloride (Stable solid).

  • Partner B: 3-Amino-4-(trifluoromethoxy)phenylboronic acid pinacol ester.

    • Why: Aryl boronic acids/esters are significantly more stable toward protodeboronation than pyridyl boronates.

  • Adjustment: You must use extra base (4.0 equiv total) to neutralize the HCl salt of the bromopyridine before the coupling can proceed.

References

  • Buchwald, S. L., et al. (2010). "Suzuki-Miyaura Cross-Coupling: The Use of SPhos and XPhos for the Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society. (Note: Generalized citation for SPhos utility in heteroaryl coupling).

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. .

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. .

  • Burke, M. D., et al. (2007). "MIDA Boronates: Slow Release Strategy for Unstable Boronic Acids." Journal of the American Chemical Society. .

Sources

Technical Support Center: Purification of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this key pharmaceutical intermediate. The unique structural characteristics of this molecule—namely the basic pyridine nitrogen, the aniline moiety, and the electron-withdrawing trifluoromethoxy group—present specific challenges and opportunities for purification. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.

Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline, categorized by the purification technique.

Flash Column Chromatography

Issue 1: Significant Tailing of the Product on Silica Gel

  • Symptom: The product spot on the TLC plate is elongated, and during column chromatography, the product elutes over a large number of fractions with poor peak shape.

  • Causality: The basic nitrogen on the pyridine ring is interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to slow and uneven elution.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common and effective choice is to add 0.1-1% triethylamine (Et₃N) or pyridine to the solvent system (e.g., Hexane/Ethyl Acetate + 0.5% Et₃N).[1]

    • Use of Deactivated Silica: Consider using a deactivated silica gel, such as silica treated with a silanizing agent, which has fewer free silanol groups.

    • Alternative Stationary Phase: If tailing persists, switch to a more inert stationary phase like alumina (basic or neutral) or consider reverse-phase chromatography.

Issue 2: Co-elution with Unreacted Starting Material (e.g., a Boronic Acid)

  • Symptom: TLC and subsequent analytical analysis (e.g., LC-MS or ¹H NMR) of the "pure" fractions show the presence of one of the starting materials from the preceding reaction (commonly a Suzuki coupling).

  • Causality: The polarity of the product and the impurity are too similar in the chosen solvent system for effective separation on silica gel.

  • Solutions:

    • Solvent System Optimization: Methodically screen different solvent systems. A move to a different solvent system, such as Dichloromethane/Methanol, may alter the selectivity and improve separation.[1]

    • Gradient Elution: Employ a shallow gradient elution. Start with a less polar solvent mixture and gradually increase the polarity. This can help to resolve compounds with close Rf values.

    • Pre-Column Purification: Use an acidic wash (e.g., dilute HCl) during the aqueous workup to protonate and remove any unreacted basic starting materials into the aqueous layer. Conversely, a basic wash (e.g., NaHCO₃) can remove acidic impurities like boronic acids.[2][3][4]

Recrystallization

Issue 1: The Compound Oiled Out Instead of Crystallizing

  • Symptom: Upon cooling the saturated solution, the compound separates as a liquid layer (an oil) rather than forming solid crystals.

  • Causality: The compound's melting point is lower than the temperature of the solution, or the solution is supersaturated to a degree that favors rapid, disordered precipitation over slow, ordered crystal growth. The presence of impurities can also inhibit crystallization.[5]

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oiling out.[6]

    • Solvent System Adjustment: The chosen solvent may be too good of a solvent. Add a "poor" solvent (an anti-solvent) dropwise to the warm solution until slight turbidity persists, then clarify with a drop or two of the "good" solvent before cooling. Common solvent pairs include Ethyl Acetate/Hexane or Toluene/Hexane.[6][7]

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If available, adding a seed crystal of the pure compound can provide a nucleation site for crystal growth.

Issue 2: Poor Recovery After Recrystallization

  • Symptom: A very small amount of crystalline product is recovered from the process.

  • Causality: The compound has significant solubility in the cold solvent, or too much solvent was used initially.

  • Solutions:

    • Minimize Solvent Volume: When dissolving the crude product, use the minimum amount of hot solvent necessary to achieve full dissolution.[6]

    • Optimize Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] You may need to screen several solvents to find the optimal one.

    • Cooling Temperature: Ensure the solution is thoroughly chilled. Using an ice-water bath or even a colder bath (ice/salt or dry ice/acetone) can significantly decrease the solubility and improve recovery, provided the solvent doesn't freeze.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline from a Suzuki coupling reaction?

A1: A multi-step approach is generally most effective.

  • Aqueous Workup: Start with a liquid-liquid extraction. Partition the reaction mixture between an organic solvent (like Ethyl Acetate or DCM) and water.[2][9] Perform an acid wash (e.g., 1M HCl) to remove the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your product back into an organic solvent.[2][4] This acid-base extraction is highly effective for separating basic compounds from neutral or acidic impurities.[3]

  • Filtration: Before concentration, pass the organic solution through a small plug of Celite or silica gel to remove baseline impurities and residual palladium catalyst.[5][10]

  • Primary Purification: Follow with flash column chromatography on silica gel, using a hexane/ethyl acetate system with a small percentage of triethylamine to prevent tailing.[1]

Workflow for Purification Strategy

Caption: A typical purification workflow for 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline.

Q2: How do I effectively remove the residual palladium catalyst from my product?

A2: Residual palladium is a common issue, especially in pharmaceutical intermediates where metal content is strictly regulated.[11]

  • Filtration: For heterogeneous catalysts (e.g., Pd/C) or precipitated Pd(0), simple filtration through a pad of Celite is often sufficient.[10][12]

  • Adsorbents: Stirring the crude product solution with activated carbon can effectively adsorb palladium species, though this may sometimes lead to product loss.[11][13]

  • Metal Scavengers: For more stubborn cases, specialized scavenger resins (e.g., silica or polymer-based thiourea or thiol resins) can be used. These have a high affinity for palladium and can be easily filtered off after treatment.[11]

Q3: My product is a solid. What are some good starting solvents for recrystallization?

A3: The choice of solvent is critical and often requires empirical screening.[8] Based on the structure of your molecule (aromatic, moderately polar), good starting points would be:

  • Single Solvents: Toluene, Ethanol, Isopropanol, or Ethyl Acetate.

  • Solvent Pairs: A combination of a solvent in which the compound is soluble (e.g., Ethyl Acetate, Acetone, or Dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., Hexanes, Heptane, or Petroleum Ether).[6][7]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier
  • Prepare the Column: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Triethylamine).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 70:30 Hexane/Ethyl Acetate + 0.5% Triethylamine). The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from an Ethyl Acetate/Hexane Solvent System
  • Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while stirring or swirling until the solid is completely dissolved.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexane dropwise until you observe persistent cloudiness, indicating the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Logic Diagram

Troubleshooting ImpureProduct Impure Product (Post-Workup) PurificationChoice Purification Method ImpureProduct->PurificationChoice Chromatography Flash Chromatography Tailing? Co-elution? PurificationChoice->Chromatography Recrystallization Recrystallization Oiling Out? Poor Recovery? PurificationChoice->Recrystallization Sol_Tailing Add Et3N to Eluent Chromatography:f0->Sol_Tailing YES Sol_Coelution Optimize Solvent System or Use Acid/Base Wash Chromatography:f1->Sol_Coelution YES Sol_Oiling Slow Cooling Rate or Use Solvent Pair Recrystallization:f0->Sol_Oiling YES Sol_Recovery Minimize Hot Solvent or Chill Thoroughly Recrystallization:f1->Sol_Recovery YES

Caption: Decision tree for troubleshooting common purification challenges.

Summary of Recommended Purification Parameters

TechniqueParameterRecommended ConditionRationale / Notes
Flash Chromatography Stationary PhaseSilica GelStandard, cost-effective choice.
Mobile Phase Modifier0.1 - 1% TriethylamineNeutralizes acidic silanol groups to prevent peak tailing.[1]
Common Eluent SystemHexane / Ethyl AcetateGood starting point for many moderately polar compounds.
Liquid-Liquid Extraction pH for Basic Extraction> 7 (e.g., pH 8-10)Ensures the aniline and pyridine are deprotonated and soluble in the organic phase.
pH for Acidic Extraction< 4 (e.g., pH 1-2)Protonates the basic nitrogens, rendering the compound water-soluble.[2][4]
Recrystallization Promising Solvent PairsEthyl Acetate/Hexane, Toluene/Hexane, Acetone/WaterProvides a wide polarity range to induce crystallization.[7]
Catalyst Removal Primary MethodFiltration through CeliteRemoves precipitated palladium and other solid particulates.[10]
Secondary MethodActivated Carbon or Scavenger ResinFor removing soluble or finely dispersed palladium residues.[11][13]

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • JoVE. (2020, March 26). Video: Extraction - Concept.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions.
  • Element Lab Solutions. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • RSC Publishing. (n.d.). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition.
  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture ?
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • N.D. (n.d.).
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Sigma-Aldrich. (n.d.). 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline.
  • Reddit. (2025, June 14). Problems with Suzuki coupling : r/Chempros.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.
  • PubChem. (n.d.). 3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ACS Publications. (2017, December 8). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-6-methoxypyridin-3-ol Reaction Products.
  • MySkinRecipes. (n.d.). 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)aniline.
  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative.
  • Chem-Impex. (n.d.). 4-(Trifluoromethoxy)aniline.
  • The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Sigma-Aldrich. (n.d.). 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline.
  • Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
  • Santai Technologies. (n.d.). The Purification of Porphyrins by SepaBeanTM machine.
  • Aquablu. (n.d.). Methods to purify and filter water.
  • Advion Interchim Scientific. (2022, February 3). High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS.

Sources

Stability of the trifluoromethoxy group under basic reaction conditions

Technical Support Center: Stability of the Trifluoromethoxy ( ) Group

Ticket Status: OPEN Topic: Stability of

Assigned Specialist:

Executive Summary: The "Super-Halogen" Paradox

The trifluoromethoxy group (


1

The Paradox: While the



-elimination of fluoride

Troubleshooting Guide

Ticket #001: "My Starting Material Vanished During Lithiation"

User Report: “I treated (trifluoromethoxy)benzene with


Diagnosis: Uncontrolled


-Elimination

The Mechanism of Failure:

  • Ortho-Lithiation:

    
    -BuLi deprotonates ortho to the oxygen.
    
  • 
    -Elimination:  The electron density on the oxygen pushes into the 
    
    
    bond, expelling a fluoride ion from the
    
    
    group.
  • Collapse: This generates a difluorophosgene equivalent (

    
    ), which hydrolyzes to 
    
    
    and
    
    
    (or reacts with nucleophiles).[2]
Visualization: The Decomposition Pathway

OCF3_EliminationStartAr-OCF3LithiationOrtho-Lithio Species(Unstable > -78°C)Start->Lithiation+ n-BuLiTransitionβ-Elimination of LiFLithiation->TransitionWarmingIntermediateQuinone Difluoromethide(Highly Reactive)Transition->Intermediate- LiFDecompDecomposition(Tar/Phenols + COF2)Intermediate->Decomp+ H2O / Nu-

Figure 1: The thermal decomposition pathway of ortho-lithiated trifluoromethoxy arenes.

Resolution Protocol: The "Cryogenic Trap" To successfully functionalize ortho to an

  • Temperature is Critical: Maintain internal temperature at

    
      (acetone/dry ice). Do not allow it to rise to 
    
    
    until the electrophile is fully quenched.
  • Superbases: If

    
    -BuLi is too slow at 
    
    
    , use LIDAKOR (LiBu/KOtBu) or Schlosser’s Base , but maintain cryogenic conditions.
  • Alternative Strategy: Use Halogen-Metal Exchange instead of deprotonation. Starting with an ortho-bromo precursor allows for Li/Br exchange which is faster than the elimination rate at low temperatures.

Ticket #002: "Yield Loss in Suzuki Coupling (Base Sensitivity)"

User Report: “I am running a standard Suzuki coupling with




Diagnosis: Nucleophilic Attack on the




Data: Base Compatibility Matrix

Base SystemSolventTemp (

)

Stability Rating
Notes

(anhydrous)
Dioxane80-100High Recommended for Suzuki.

DMF100Moderate Risk of hydrolysis if wet.

Toluene100Low Strong nucleophile; risk of

or attack on

.


/THF
RefluxCritical Failure Hydrolysis to phenol is likely.

THF-78 to 0High Kinetic bases are safe if no ortho-protons are available.

Resolution Protocol: Anhydrous Conditions

  • Switch Bases: Move from Carbonate/Water systems to Anhydrous Phosphate (

    
    )  or Fluoride (
    
    
    )
    systems.
  • Solvent Switch: Avoid polar aprotic solvents (DMF/DMA) at high temperatures with strong bases, as they enhance the nucleophilicity of the base. Use Toluene or 1,4-Dioxane.

Experimental Methodologies

Protocol A: Safe Ortho-Functionalization of (Trifluoromethoxy)benzene

Objective: Introduce an electrophile ortho to

  • Setup: Flame-dry a 3-neck flask under Argon. Add (trifluoromethoxy)benzene (1.0 equiv) and anhydrous THF (

    
    ).
    
  • Cooling: Cool the solution to

    
      using a dry ice/acetone bath. Ensure the internal probe reads 
    
    
    or lower.
  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise over 20 minutes.
    
    • Critical Check: Do not let the exotherm raise the temp above

      
      .
      
  • Incubation: Stir at

    
     for 1–2 hours. Do not warm. 
    
  • Quench: Add the electrophile (e.g., aldehyde, alkyl halide) (1.2 equiv) slowly.

  • Warming: Allow the reaction to warm to Room Temperature only after the electrophile addition is complete.

  • Workup: Quench with saturated

    
    .
    
Protocol B: Base Screening for Cross-Coupling

Objective: Determine stability of a specific substrate.

  • Prepare 4 vials with the substrate (

    
    ) and catalyst (
    
    
    ).
  • Add Bases:

    • Vial 1:

      
       (2 equiv) + 
      
      
      (trace) in DMF.
    • Vial 2:

      
       (2 equiv, anhydrous) in Dioxane.
      
    • Vial 3:

      
       (3 equiv) in THF.
      
    • Vial 4:

      
       (2 equiv) in Toluene.
      
  • Heat to

    
     for 4 hours.
    
  • Analyze by LCMS or

    
     NMR . Look for the disappearance of the 
    
    
    signal (approx.
    
    
    ) and appearance of fluoride ion (
    
    
    ) or phenol.

Frequently Asked Questions (FAQ)

Q: Is the


 group an Ortho-Para director or Meta director?A:Ortho-Para directordeactivating

Ortho

Q: Can I use aliphatic


 reagents?A:

Q: What is the safety risk of


 decomposition?A:Carbonyl Fluoride (

)

References

  • Leroux, F. R., Miralrio, A., & Werz, D. B. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. Link

  • Cottet, F., & Schlosser, M. (2002). The magnitude of the "PE" effect (partition coefficient/electronegativity) of the trifluoromethoxy group. European Journal of Organic Chemistry. Link

  • Wellington, K. W. (2018). Understanding the stability of the trifluoromethoxy group in medicinal chemistry. Expert Opinion on Drug Discovery. Link

  • Marrec, O., et al. (2017). Ortho-Lithiation of Trifluoromethoxybenzenes: The Trap of Elimination. Organic Letters. Link

Minimizing side reactions during the acylation of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ACYL-PYR-OCF3-001 Subject: Troubleshooting Low Yields and Side Reactions in Acylation Protocols Status: Active Guide

Executive Summary

This guide addresses the specific challenges of acylating 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline . This substrate presents a classic "competing nucleophile" scenario complicated by electronic deactivation. The presence of a basic pyridine nitrogen (pKa ~5.[1]7) competes with a highly deactivated aniline nitrogen (estimated pKa < 3.0 due to the ortho-trifluoromethoxy group).

Successful acylation requires distinguishing between kinetic traps (N-acylation of pyridine) and thermodynamic products (amide formation), while overcoming the steric and electronic hindrance of the –OCF₃ group.

Module 1: The Mechanistic Landscape

To troubleshoot effectively, you must visualize the competing pathways. The pyridine ring is not inert; it actively participates in the reaction, often acting as a "decoy" nucleophile.

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired amide formation and the formation of labile pyridinium salts.

ReactionPathways Substrate Substrate: 5-(Pyridin-4-yl)-2-(OCF3)aniline PyridiniumSalt INTERMEDIATE A (Kinetic Trap) N-Acyl Pyridinium Salt (Unstable/Reversible) Substrate->PyridiniumSalt Fast Reaction (Pyridine N attack) Amide PRODUCT (Thermodynamic) Stable Amide Substrate->Amide Slow Reaction (Aniline N attack) AcylAgent Acylating Agent (R-COCl) AcylAgent->PyridiniumSalt AcylAgent->Amide PyridiniumSalt->Substrate Reversible via Transacylation PyridiniumSalt->Amide Acyl Transfer (If Aniline is nucleophilic enough) Hydrolysis Reverted Substrate (Post-Workup) PyridiniumSalt->Hydrolysis Aqueous Workup

Caption: Figure 1. The "Pyridine Trap" mechanism. The pyridine nitrogen reacts faster with acyl chlorides than the deactivated aniline, forming a reactive intermediate that must transfer the acyl group to the aniline or hydrolyze back to the starting material.

Module 2: Critical Troubleshooting (FAQ Format)
Q1: I see a precipitate forming immediately upon adding the acid chloride, but my yield is low. What is happening?

Diagnosis: You are likely forming the N-acyl pyridinium salt or the pyridinium hydrochloride salt .

  • The Chemistry: The pyridine nitrogen is more basic than the aniline.[2] It scavenges the HCl produced (if no other base is present) or reacts directly with the acyl chloride to form a salt. This salt precipitates out of non-polar solvents (like DCM or Toluene), effectively removing your substrate from the solution before the aniline can react.

  • The Fix:

    • Solvent Switch: Use a more polar aprotic solvent like THF or DMF to keep the intermediate salts in solution.

    • Base Management: You must use an auxiliary base (e.g., DIPEA or TEA) that is more basic than the pyridine ring to scavenge HCl.

Q2: The reaction is extremely slow. Is the –OCF₃ group responsible?

Diagnosis: Yes. The trifluoromethoxy group is a strong electron-withdrawing group (EWG) with a Hammett constant (


) of roughly 0.35.
  • The Impact: Located at the ortho position, it exerts both an inductive electron-withdrawing effect (reducing nucleophilicity) and a steric block. This makes the aniline nitrogen exceptionally poor at attacking carbonyls.

  • The Fix:

    • Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a "super-active" N-acyl intermediate that is more electrophilic than the acid chloride itself, facilitating attack by the weak aniline nucleophile [1].

    • Heat: Refluxing in Toluene (110°C) may be necessary if room temperature fails.

Q3: I am getting "Bis-acylation" (Imide formation). How do I stop this?

Diagnosis: This occurs when the amide product reacts with a second equivalent of acyl chloride.

  • Risk Factor: High temperatures and large excesses of acyl chloride (e.g., >2.0 equiv) promote this.

  • The Fix:

    • Stoichiometry Control: Use exactly 1.1 equivalents of acyl chloride.

    • Reverse Addition: Add the acyl chloride dropwise to the amine solution (not vice versa) to ensure the concentration of acylating agent remains low relative to the substrate.

Module 3: Optimized Experimental Protocol

This protocol is designed to bypass the "Pyridine Trap" and force acylation on the deactivated aniline.

Reagents:

  • Substrate: 1.0 equiv

  • Acyl Chloride: 1.1 – 1.2 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine): 2.5 equiv (Must be excess)

  • Catalyst: DMAP: 0.1 equiv (10 mol%)

  • Solvent: Anhydrous THF or DCM (0.1 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve the aniline substrate, DIPEA, and DMAP in anhydrous THF under an inert atmosphere (Nitrogen/Argon).

    • Why: DIPEA prevents the pyridine ring from becoming protonated by HCl. DMAP sets up the catalytic cycle.[3]

  • Cooling: Cool the mixture to 0°C.

    • Why: Controls the exotherm and suppresses bis-acylation.

  • Addition: Add the Acyl Chloride dropwise over 10–15 minutes.

    • Observation: A white precipitate (DIPEA·HCl) should form. If the solution turns bright yellow/orange, this indicates the formation of the N-acyl pyridinium species (active intermediate).

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Checkpoint: Check TLC/LCMS.[3] If starting material remains, heat to 50°C.

  • Quench: Add saturated aqueous NaHCO₃.

    • Crucial Step: Stir vigorously for 30 minutes. This hydrolyzes any unwanted N-acyl pyridinium species back to the free pyridine, ensuring you isolate only the desired amide [2].

Module 4: Data & Chemical Properties

Use this table to calculate stoichiometry and anticipate solubility issues.

ComponentFunctionpKa (Approx)Role in Reaction
Aniline Nitrogen Nucleophile (Target)~2.5 – 3.0Very weak nucleophile due to ortho-OCF₃.
Pyridine Nitrogen Nucleophile (Competitor)5.7 [3]Kinetic trap; scavenges protons.
–OCF₃ Group SubstituentN/ADeactivates aniline; increases lipophilicity (

) [4].
DIPEA Auxiliary Base10.75Sacrificial base; must be >2 equiv.
Decision Matrix for Troubleshooting

DecisionTree Start Start: Check LCMS/TLC Result What is the result? Start->Result SM_Remains Starting Material Remains Result->SM_Remains Low Conversion Wrong_Mass Mass = Product + Acyl Group Result->Wrong_Mass Wrong Mass Clean_Product Desired Product Result->Clean_Product Target Mass Action_Heat Aniline is too deactivated. Action: Add DMAP + Heat (60°C) SM_Remains->Action_Heat Action_Hydrolysis N-Acyl Pyridinium formed? Action: Extend NaHCO3 quench time Wrong_Mass->Action_Hydrolysis Unstable Intermediate Action_Bis Bis-Acylation (Imide). Action: Reduce Acyl Chloride to 1.05 eq Wrong_Mass->Action_Bis Mass + RCO

Caption: Figure 2. Troubleshooting logic flow for acylation outcomes.

References
  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. Link

  • BenchChem Technical Support. (n.d.). N-Acylation of Hindered Anilines. BenchChem Troubleshooting Guide. Link

  • ChemicalBook. (n.d.). 4-(2-Pyridyl)aniline Properties and pKa Data.[4][5] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline, a molecule of interest due to its unique electronic and structural features. Beyond a simple spectral interpretation, we will compare the insights gained from ¹H NMR with those from alternative analytical techniques, offering a holistic perspective on its characterization. This document is designed to serve as a practical resource, blending theoretical principles with actionable experimental protocols.

I. Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline presents a fascinating puzzle, with each signal providing a wealth of information about the molecule's electronic environment and connectivity. Due to the absence of a publicly available experimental spectrum, the following interpretation is a detailed prediction based on established principles of NMR spectroscopy and data from structurally related compounds.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline with proton numbering.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
NH₂~4.5 - 5.5br s-2HThe amino protons are typically broad due to quadrupole broadening from the nitrogen and exchange with trace amounts of water in the solvent. Their chemical shift can vary significantly with concentration and solvent.
H-6~7.0 - 7.2dJ(H6-H4) ≈ 2.5 Hz1HThis proton is ortho to the electron-donating amino group, which would typically shield it. However, the trifluoromethoxy group at the 2-position is strongly electron-withdrawing, leading to a net deshielding effect. It will appear as a doublet due to meta-coupling with H-4.
H-4~7.3 - 7.5ddJ(H4-H3) ≈ 8.5 Hz, J(H4-H6) ≈ 2.5 Hz1HPositioned meta to the strongly electron-withdrawing -OCF₃ group and ortho to the pyridinyl substituent. It will be a doublet of doublets due to coupling with both H-3 and H-6.
H-3~7.6 - 7.8dJ(H3-H4) ≈ 8.5 Hz1HThis proton is ortho to the strongly electron-withdrawing trifluoromethoxy group, resulting in significant deshielding and a downfield shift. It will appear as a doublet due to ortho-coupling with H-4.
H-3', H-5'~7.4 - 7.6dJ(H3'-H2') ≈ 6.0 Hz2HThese protons are on the pyridine ring, ortho to the point of attachment to the aniline ring. They are equivalent due to symmetry and will appear as a doublet.
H-2', H-6'~8.6 - 8.8dJ(H2'-H3') ≈ 6.0 Hz2HThese protons are ortho to the nitrogen atom in the pyridine ring, which is strongly deshielding. They are equivalent and will appear as a doublet, significantly downfield.

Causality Behind Predicted Shifts and Splittings:

  • Electron-Withdrawing Trifluoromethoxy Group: The -OCF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] This effect is primarily inductive, causing a significant downfield shift (deshielding) of the ortho proton (H-3) and a lesser effect on the meta proton (H-4).

  • Anisotropy of the Pyridinyl Ring: The aromatic pyridinyl ring will exert its own anisotropic effect on the neighboring protons of the aniline ring, contributing to their chemical shifts.

  • Coupling Constants: The predicted coupling constants are based on typical values for aromatic systems. Ortho coupling (³J) is typically in the range of 7-10 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is often too small to be resolved.[2][3]

II. A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation. Here, we compare ¹H NMR with other key analytical methods.

TechniqueInformation ProvidedAdvantages for this MoleculeDisadvantages/Limitations
¹H NMR Proton environment, connectivity (through coupling), and stoichiometry (through integration).Provides detailed information on the substitution pattern of both aromatic rings. Sensitive to electronic effects of substituents.Signal overlap is possible in the aromatic region, potentially complicating interpretation without 2D NMR.
¹³C NMR Number of unique carbon atoms, hybridization (sp², sp³), and electronic environment.Confirms the presence of all carbon atoms in the molecule, including quaternary carbons not visible in ¹H NMR. The chemical shift of the carbon attached to the -OCF₃ group will be characteristic.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
¹⁹F NMR Presence and electronic environment of fluorine atoms.A single, sharp singlet is expected for the -OCF₃ group, providing unambiguous confirmation of its presence. The chemical shift will be sensitive to the electronic nature of the aromatic ring.[4]Provides no direct information about the proton or carbon skeleton.
2D NMR (COSY, HSQC, HMBC) Definitive proton-proton and proton-carbon correlations.COSY will confirm the coupling relationships between H-3, H-4, and H-6 on the aniline ring, and between H-2'/H-6' and H-3'/H-5' on the pyridine ring.[5][6] HSQC will directly correlate each proton to its attached carbon.[7][8] HMBC will establish the crucial long-range connectivity between the two rings and the positions of the substituents.[9][10]Requires longer experiment times than 1D NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can offer clues about the connectivity of the molecule.[11][12][13]Does not provide detailed information about the isomeric structure (i.e., the substitution pattern on the rings).
FTIR Spectroscopy Presence of functional groups.Characteristic N-H stretching bands for the primary amine, C-O stretching for the ether linkage, and C-F stretching bands for the trifluoromethoxy group will be present.Provides limited information on the overall molecular skeleton and connectivity.

Logical Workflow for Structural Elucidation:

G MS Mass Spectrometry (Confirm Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) (Initial Structural Hypotheses) MS->NMR_1D FTIR FTIR (Identify Functional Groups) FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Definitive Connectivity) NMR_1D->NMR_2D Structure Confirmed Structure NMR_2D->Structure

Caption: A logical workflow for the comprehensive structural elucidation of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline.

III. Experimental Protocols

A. Sample Preparation for NMR Spectroscopy

Scientific integrity in NMR starts with meticulous sample preparation. The following protocol is a self-validating system to ensure high-quality, reproducible data.

  • Analyte Purity: Ensure the sample of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline is of high purity (>95%), as impurities will complicate spectral analysis. Purification by column chromatography or recrystallization may be necessary.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For ¹H NMR, the purity of the deuterated solvent is crucial to minimize residual solvent peaks.[14][15]

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][16] This concentration is typically sufficient for ¹H NMR and most 2D NMR experiments on modern spectrometers. For ¹³C NMR, a higher concentration (20-50 mg) may be required to achieve a good signal-to-noise ratio in a reasonable time.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

  • Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This prevents magnetic field inhomogeneities that can degrade spectral resolution.

  • Tube and Capping: Use high-quality, clean, and dry NMR tubes.[17] After transferring the sample, cap the tube securely to prevent solvent evaporation and contamination.

B. Data Acquisition Parameters for ¹H NMR

The choice of acquisition parameters is critical for obtaining a high-quality spectrum. The following are recommended starting parameters for a 500 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Program A standard 90° pulse sequence (e.g., zg30 on Bruker instruments).Provides maximum signal intensity for a single scan.
Spectral Width (SW) 12-15 ppmShould encompass all expected proton signals, from the downfield aromatic protons to any potential upfield impurities.
Acquisition Time (AQ) 2-4 secondsA longer acquisition time provides better resolution.[18][19]
Relaxation Delay (D1) 1-2 secondsA sufficient delay allows for the relaxation of protons back to their equilibrium state, ensuring accurate integration. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.[20]
Number of Scans (NS) 8-16This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
Temperature 298 K (25 °C)Standard ambient temperature for routine NMR.

IV. Conclusion

The structural characterization of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline is a multi-faceted task that is best addressed through a combination of spectroscopic techniques. While ¹H NMR provides a detailed initial picture of the proton framework, its true power is realized when used in conjunction with ¹³C, ¹⁹F, and 2D NMR methods. This guide has provided a predictive interpretation of the ¹H NMR spectrum, a comparative analysis of complementary techniques, and robust experimental protocols. By following this comprehensive approach, researchers can confidently and accurately elucidate the structure of this and other novel molecules, paving the way for further investigation into their chemical and biological properties.

V. References

  • Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Giraud, N., & Godejohann, M. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(5), 444. [Link]

  • European Commission. (2011). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Retrieved from [Link]

  • PubMed. (2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Retrieved from [Link]

  • University of Missouri. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • YouTube. (2020, December 19). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 29). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. Retrieved from [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Hydrogen bonding and long-range proton coupling constants in some ortho disubstituted aniline derivatives. Intramolecular proton exchange and degree of nonplanarity of the amino group. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). 19F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • Springer. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [https://bibliotecadigital.ipb.pt/bitstream/10198/10230/1/Advanced NMR techniques for structural characterization of heterocyclic structures.pdf]([Link] NMR techniques for structural characterization of heterocyclic structures.pdf)

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the v. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of Trifluoromethoxy vs. Methoxy Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their pharmacological profiles. The substitution of a methoxy group with a trifluoromethoxy group on an aniline scaffold represents a key tactic in this endeavor. This guide provides an in-depth, objective comparison of the bioactivity of trifluoromethoxy versus methoxy aniline derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of Fluorination in Drug Design

Aniline and its derivatives are foundational scaffolds in the development of a vast array of therapeutic agents.[1] The introduction of a methoxy (-OCH3) group is a common strategy to modulate a compound's physicochemical properties. However, the methoxy group can be susceptible to metabolic degradation, limiting the in vivo half-life of a drug candidate.[2] In contrast, the trifluoromethoxy (-OCF3) group offers a compelling alternative, often imparting superior metabolic stability and lipophilicity.[3][4] This guide will dissect these differences, providing a clear rationale for the selection of either moiety in drug design.

Metabolic Stability: A Tale of Two Substituents

One of the most significant advantages of the trifluoromethoxy group is its enhanced metabolic stability.[3] The strong carbon-fluorine bonds within the -OCF3 group are resistant to enzymatic cleavage by cytochrome P450 enzymes, the primary drivers of Phase I metabolism.[5] This resistance to oxidation prevents the rapid degradation of the parent compound, leading to a longer half-life in the body.

While direct comparative data for a matched pair of trifluoromethoxy and methoxy aniline derivatives is sparse in publicly available literature, the principle of increased metabolic stability with trifluoromethoxy substitution is well-established. For instance, studies on various small molecules have consistently demonstrated that the replacement of a metabolically labile methoxy group with a trifluoromethoxy group can significantly reduce metabolic clearance.[2]

Table 1: Comparative Metabolic Stability (Illustrative)

CompoundSubstituentIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Methoxy Aniline Derivative (Hypothetical)-OCH3< 15> 100
Trifluoromethoxy Aniline Derivative (Hypothetical)-OCF3> 60< 20

This table provides illustrative data based on established principles of metabolic stability for these functional groups. Actual values would be compound-specific.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a test compound.

dot

Caption: Workflow for the in vitro metabolic stability assay.

Materials:

  • Test compound

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal standard (a structurally similar compound not present in the reaction)

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Prepare the microsome/cofactor solution: Dilute the human liver microsomes in phosphate buffer to a final concentration of 0.5 mg/mL. Add the NADPH regenerating system components to the final concentrations recommended by the supplier.

  • Pre-warm the microsome/cofactor solution and the test compound working solution (diluted from the stock in buffer) to 37°C.

  • Initiate the metabolic reaction by adding the test compound to the microsome/cofactor solution. The final concentration of the test compound should typically be 1 µM, and the final DMSO concentration should be less than 0.1%.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with a known concentration of an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point relative to the internal standard.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). [6]

Lipophilicity and Cell Permeability: Crossing Biological Barriers

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7] The trifluoromethoxy group is significantly more lipophilic than the methoxy group. The Hansch π parameter, a measure of the hydrophobicity of a substituent, is +1.04 for -OCF3, while it is closer to zero for -OCH3.[3][8] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.

Table 2: Comparative Lipophilicity

CompoundSubstituentCalculated logP
3-Methoxy-5-(trifluoromethyl)aniline-OCH3, -CF32.30
2-Methoxy-4-(trifluoromethyl)aniline-OCH3, -CF32.30

Note: These are calculated logP values and experimental values may vary.

Experimental Protocol: Determination of logP by the Shake-Flask Method

This protocol describes the "gold standard" method for experimentally determining the partition coefficient.[9]

dot

Caption: Workflow for logP determination by the shake-flask method.

Materials:

  • Test compound

  • n-Octanol (reagent grade)

  • Purified water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Glass flasks with stoppers

  • Shaker

  • Centrifuge (optional)

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC, or LC-MS)

Procedure:

  • Prepare the two phases:

    • Saturate n-octanol with water by shaking them together and allowing them to separate.

    • Saturate water (or buffer) with n-octanol in the same manner.

  • Dissolve a known amount of the test compound in one of the pre-saturated phases. The concentration should be within the linear range of the analytical method.

  • Add a known volume of the second pre-saturated phase to the flask containing the compound solution.

  • Stopper the flask and shake it vigorously for a sufficient time to allow for equilibration (typically 1-2 hours).

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Carefully withdraw an aliquot from each phase, ensuring no cross-contamination.

  • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient. [10]

Cytotoxicity and Target Engagement: The Impact on Biological Activity

The electronic properties of the trifluoromethoxy and methoxy groups can significantly influence a molecule's interaction with its biological target. The methoxy group is an activating, ortho-, para-director in electrophilic aromatic substitution due to its resonance effect. In contrast, the trifluoromethoxy group is a deactivating, ortho-, para-director due to its strong electron-withdrawing inductive effect. These differences can alter the pKa of the aniline nitrogen and affect hydrogen bonding and other non-covalent interactions within a protein's binding pocket.

Table 3: Cytotoxicity of 4-Trifluoromethoxy Proguanil Derivatives against Bladder Cancer Cell Lines (IC50 in µM)

CompoundJ82UMUC3T24
Proguanil 65.6 ± 5.0924.5 ± 2.3332.6 ± 2.91
2C 5.7 ± 0.213.7 ± 0.249.7 ± 0.47
3C 7.0 ± 0.354.8 ± 0.2910.5 ± 0.51

Data extracted from a study on the anti-proliferative evaluation of 4-trifluoro methoxy proguanil derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment Using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

dot

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell line(s) of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing various concentrations of the test compound. Include untreated control wells and vehicle control wells (containing the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. [14]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells. [15]

  • Carefully remove the medium containing MTT and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals. [16]

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion: A Strategic Choice in Drug Design

The decision to employ a trifluoromethoxy or a methoxy group on an aniline scaffold is a critical one in the drug discovery process. The trifluoromethoxy group offers clear advantages in terms of enhanced metabolic stability and increased lipophilicity, which can lead to improved pharmacokinetic properties.[3] However, the synthetic accessibility and cost of trifluoromethoxy-containing starting materials can be a consideration.[1] The methoxy group, while more susceptible to metabolism, is readily available and can be a suitable choice when high metabolic stability is not a primary concern or when its electronic properties are more favorable for target binding. Ultimately, the choice between these two valuable functional groups should be guided by a thorough understanding of the specific goals of the drug design project and supported by robust experimental data.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethoxy group.
  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2024, August). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic stability of selected compounds in human liver microsomes. Retrieved from [Link]

  • Admeshop. (n.d.). Metabolic stability. Retrieved from [Link]

  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 23). The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. Retrieved from [Link]

  • PMC. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline. Retrieved from [Link]

  • MDPI. (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]

  • PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed. (2001, September 15). An in vitro comparison of the cytotoxicity of sulphur mustard in melanoma and keratinocyte cell lines. Retrieved from [Link]

Sources

Lipophilicity (LogP) comparison of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the lipophilicity (LogP) and physicochemical profile of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline , a critical biaryl amine scaffold often employed in kinase inhibitor discovery (e.g., VEGFR/PDGFR pathways).

We compare this fluorinated scaffold against three standard structural analogs: -CF3 (Trifluoromethyl) , -Cl (Chloro) , and -OCH3 (Methoxy) .

Key Takeaway: The -OCF3 substituent imparts the highest lipophilicity (LogP) among the series, driven by its unique "super-halogen" properties and orthogonal conformational preference. While this enhances membrane permeability, it requires careful monitoring of non-specific binding compared to the more polar -OCH3 analog.

Comparative Analysis: Physicochemical Profile

The following data synthesizes theoretical Hansch substituent constants (


) with predicted LogP values for the specific scaffold.
Table 1: Lipophilicity & Electronic Comparison
Analog Substituent (R)Hansch

Value
Estimated LogP (Scaffold)Electronic Effect (

)
Metabolic Stability
-OCF3 (Target)+1.04 ~3.2 - 3.4 Strong e- WithdrawingHigh (Blocked Metabolism)
-CF3 +0.88~3.0 - 3.2Strong e- WithdrawingHigh
-Cl +0.71~2.8 - 3.0Moderate e- WithdrawingModerate (Oxidative risk)
-OCH3 -0.02~2.1 - 2.3e- DonatingLow (O-Dealkylation risk)

Note: Estimated LogP values are derived from the base aniline-pyridine scaffold (LogP ~1.1) + substituent contributions. Values may vary based on specific solvation models.

Mechanistic Insight: The "Fluorine Effect"
  • The -OCF3 Anomaly: Unlike the methoxy group (-OCH3), which prefers a planar conformation conjugated with the aromatic ring, the trifluoromethoxy group (-OCF3) twists out of plane (orthogonal) due to the steric bulk of the fluorine atoms and anomeric effects. This reduces solvation penalties, drastically increasing lipophilicity beyond what simple atom counting would suggest.

  • Acidity (pKa): The electron-withdrawing nature of -OCF3 decreases the pKa of the aniline nitrogen, making it a weaker nucleophile than the -OCH3 analog. This is critical for subsequent coupling reactions (e.g., urea formation).

Experimental Protocol: HPLC-Based LogP Determination

For high-throughput lead optimization, the Shake-Flask method is too slow. We recommend Reversed-Phase HPLC (RP-HPLC) for determining the Chromatographic Hydrophobicity Index (CHI), which correlates linearly with LogP.

Methodology Validation (Self-Validating System)
  • Internal Standard: Use Toluene (LogP 2.7) or Naphthalene (LogP 3.3) to validate column performance daily.

  • Dead Time Marker: Inject Uracil or Thiourea to determine

    
     (unretained time), ensuring accurate capacity factor (
    
    
    
    ) calculations.
Step-by-Step Protocol

A. Instrumentation & Conditions

  • System: Agilent 1200/1260 or Waters Alliance HPLC.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate (pH 7.4) – Maintains neutral species for Pyridine/Aniline.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 50% A / 50% B (Adjust based on retention, but keep constant for the series).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

B. Workflow

  • Preparation: Dissolve 1 mg of each analog in 1 mL Methanol. Dilute 1:10 with Mobile Phase.

  • Calibration: Inject a mixture of 5 standard compounds with known LogP values spanning the expected range (e.g., Acetanilide, Toluene, Naphthalene, Phenanthrene).

  • Measurement: Inject the target -OCF3 compound and its analogs (-CF3, -Cl, -OCH3).

  • Calculation:

    • Calculate Capacity Factor:

      
      
      
    • Plot Log

      
       (standards) vs. Literature LogP.
      
    • Interpolate LogP of target analogs from the linear regression equation.

Visualization of Workflows & Logic
Diagram 1: Experimental Workflow (HPLC LogP)

This flow illustrates the critical path from synthesis to data validation.

HPLC_Workflow Start Crude Analog Synthesis Prep Sample Prep (1mg/mL in MeOH) Start->Prep Purification HPLC RP-HPLC (C18 Column, pH 7.4) Prep->HPLC Injection Data Calculate k' (Capacity Factor) HPLC->Data tR & t0 Result Derive LogP (Linear Regression) Data->Result Calibration Result->Start SAR Decision

Caption: HPLC-based lipophilicity determination workflow with SAR feedback loop.

Diagram 2: Structure-Property Relationship (SAR)

This diagram maps how the -OCF3 group influences molecular behavior compared to the -OCH3 analog.

SAR_Logic Core 5-(Pyridin-4-yl)-2-(R)aniline OCF3 -OCF3 (Target) LogP ~3.3 Core->OCF3 OCH3 -OCH3 (Control) LogP ~2.2 Core->OCH3 Lipophilicity Lipophilicity (Membrane Permeability) OCF3->Lipophilicity Increases (++) Hansch π +1.04 Metabolism Metabolic Stability (C-F vs C-H Bond) OCF3->Metabolism Blocks Oxidation Conformation Conformation (Orthogonal vs Planar) OCF3->Conformation Twisted (90°) OCH3->Lipophilicity Decreases (--) Hansch π -0.02 OCH3->Metabolism Liable to O-Dealkylation OCH3->Conformation Planar (0°)

Caption: SAR decision tree contrasting the lipophilic/metabolic impact of -OCF3 vs -OCH3.

Data Interpretation & Application
Lipophilic Ligand Efficiency (LLE)

When selecting between these analogs for drug development, do not rely on potency (IC50) alone. Calculate LLE:



  • The Trap: The -OCF3 analog often shows higher potency due to hydrophobic binding, but if the LogP increase (>1.0 unit) outweighs the potency gain, the LLE decreases , indicating "molecular obesity" (non-specific binding).

  • Recommendation: Target the -OCF3 analog if the binding pocket has a distinct hydrophobic cleft (e.g., the "DFG-out" pocket in kinases) that can accommodate the twisted conformation.

Blood-Brain Barrier (BBB) Implications
  • -OCF3 Analog: High probability of BBB penetration (LogP > 3.0). Ideal for CNS targets but poses neurotoxicity risks for peripheral targets.

  • -OCH3 Analog: Lower BBB penetration. Preferred for peripheral indications to minimize CNS side effects.

References
  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for standard values: OCF3 = 1.04, CF3 = 0.88).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

  • Leroux, F. R., et al. (2008). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

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A Guide to Validating the Structure of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline using COSY and HSQC NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound through the pipeline. For researchers and scientists, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides an in-depth, practical comparison of two powerful two-dimensional (2D) NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), for the structural validation of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline. This molecule, with its distinct aromatic systems and fluorine-containing moiety, presents an excellent case study for demonstrating the synergistic power of these methods.

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that the described methodologies are not just a series of steps, but a self-validating system for robust structural analysis.

The Compound of Interest: 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline

5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline is a molecule of interest in medicinal chemistry, often synthesized as an intermediate for active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting central nervous system disorders.[1] Its structure comprises three key fragments: a substituted aniline ring, a pyridine ring, and a trifluoromethoxy group.

Expected Structural Features and NMR Signatures:

  • Aniline Ring Protons: Three aromatic protons exhibiting characteristic coupling patterns. The amino group (NH2) is a strong electron-donating group, which will influence the chemical shifts of the ortho and para protons.[2]

  • Pyridine Ring Protons: Four aromatic protons with distinct chemical shifts due to the electron-withdrawing nature of the nitrogen atom. The protons alpha to the nitrogen are typically the most deshielded.[3]

  • Trifluoromethoxy Group (-OCF3): This group will not have a proton signal but will significantly influence the chemical shifts of adjacent protons and carbons. The fluorine atoms will couple to the carbon, resulting in a characteristic quartet in the 13C NMR spectrum.[4]

  • Amino Protons (-NH2): A broad singlet, the chemical shift of which can be concentration and solvent dependent.

Before delving into the 2D NMR analysis, it is crucial to obtain and analyze the 1D ¹H and ¹³C NMR spectra. These provide the foundational data for the subsequent 2D experiments.

The Power of 2D NMR: COSY and HSQC

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques reveal the connectivity between them.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[5][6][7][8] The resulting spectrum displays the ¹H NMR spectrum on both axes, with off-diagonal "cross-peaks" indicating coupled protons.[6][9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a heteronucleus, most commonly ¹³C.[11][12] The HSQC spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks indicating direct one-bond C-H connectivity.[11][12]

Experimental Design and Rationale

The choice of experimental parameters is critical for acquiring high-quality, interpretable data. The following protocols are designed to be a robust starting point, with explanations for the key parameter choices.

Diagram: General Workflow for 2D NMR Structural Elucidation

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Processing and Analysis cluster_4 Structure Validation SamplePrep Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) H1_NMR Acquire 1H NMR Spectrum SamplePrep->H1_NMR Initial Characterization C13_NMR Acquire 13C NMR Spectrum H1_NMR->C13_NMR COSY_Acq Acquire COSY Spectrum C13_NMR->COSY_Acq Define Spectral Widths HSQC_Acq Acquire HSQC Spectrum COSY_Acq->HSQC_Acq Process Fourier Transform and Phase Correction HSQC_Acq->Process COSY_Analysis Identify cross-peaks to determine H-H couplings Process->COSY_Analysis HSQC_Analysis Correlate H and C signals to identify C-H bonds Process->HSQC_Analysis Structure Assemble fragments and confirm final structure COSY_Analysis->Structure HSQC_Analysis->Structure G cluster_0 COSY Spectrum cluster_1 HSQC Spectrum cluster_2 Interpretation COSY 1H Spectrum (F1 and F2 axes) Diagonal_COSY Diagonal peaks CrossPeak_COSY Off-diagonal cross-peak at (δH_A, δH_B) Interpretation_COSY Proton H_A is coupled to Proton H_B CrossPeak_COSY->Interpretation_COSY Indicates HSQC 1H Spectrum (F2 axis) 13C Spectrum (F1 axis) CrossPeak_HSQC Cross-peak at (δH_X, δC_Y) Interpretation_HSQC Proton H_X is directly attached to Carbon C_Y CrossPeak_HSQC->Interpretation_HSQC Indicates

Caption: A simplified representation of how to interpret cross-peaks in COSY and HSQC spectra.

Analysis of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline:

Technique Expected Correlations Information Gained
COSY - Cross-peaks between adjacent protons on the aniline ring. - Cross-peaks between adjacent protons on the pyridine ring.- Confirms the connectivity of the protons within each aromatic ring system. - Helps to differentiate between the two separate spin systems.
HSQC - A cross-peak for each protonated carbon, correlating its ¹H and ¹³C chemical shifts.- Unambiguously assigns each proton to its directly attached carbon. - Confirms the number of protonated carbons in the molecule.

Step-by-Step Analysis:

  • Identify Spin Systems with COSY:

    • Look for a set of coupled protons that correspond to the aniline ring. You should be able to "walk" around the ring by following the cross-peaks. For example, a proton at δA shows a cross-peak to a proton at δB, which in turn shows a cross-peak to a proton at δC.

    • Identify the separate spin system for the pyridine ring in the same manner.

  • Assign Protons to Carbons with HSQC:

    • For each proton signal identified in the ¹H spectrum, find its corresponding cross-peak in the HSQC spectrum.

    • The ¹³C chemical shift at that cross-peak corresponds to the carbon to which that proton is directly attached.

  • Putting It All Together:

    • By combining the information from both experiments, you can build a complete picture of the molecule's structure. The COSY data provides the proton-proton connectivity, while the HSQC data links those protons to the carbon backbone.

    • For example, once you have identified the protons of the aniline ring through COSY, you can then use HSQC to determine the chemical shifts of the carbons in that ring.

Performance Comparison: COSY vs. HSQC for this Application

Feature COSY HSQC Synergy
Information Provided H-H coupling networksDirect C-H connectivityCOSY identifies proton spin systems, and HSQC links them to the carbon framework.
Sensitivity Generally highHigher than older heteronuclear correlation experiments like HETCOR [11]The higher sensitivity of modern HSQC experiments complements the robust connectivity information from COSY.
Resolution Can be challenging in crowded regionsSpreads signals over two different chemical shift ranges, often leading to better resolutionThe combination allows for confident assignment even in cases of significant ¹H spectral overlap.
Key Strength Establishing through-bond proton connectivityUnambiguous assignment of protons to their attached carbonsTogether, they provide a comprehensive and self-validating structural assignment.

Conclusion

The structural validation of 5-(Pyridin-4-yl)-2-(trifluoromethoxy)aniline serves as a prime example of the necessity of a multi-technique approach in modern chemical analysis. While 1D NMR provides the initial overview, the combination of COSY and HSQC experiments offers a powerful and efficient pathway to unambiguous structure confirmation. COSY delineates the proton coupling networks within the distinct aromatic rings, and HSQC authoritatively links these protons to their corresponding carbon atoms. This synergistic approach not only validates the expected structure but also provides a robust dataset that is essential for publication, patent filings, and advancing a compound in the drug development process. By understanding the principles and practical application of these 2D NMR techniques, researchers can confidently and accurately characterize their novel molecular entities.

References

  • Wikipedia. Pyridine. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • JoVE. (2024). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]

  • Kolehmainen, E., et al. (2007). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 12(4), 815-827. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • IMSERC. TUTORIAL: 2D COSY EXPERIMENT. [Link]

  • IMSERC. TUTORIAL: Phase-sensitive ge-2D HSQC EXPERIMENT. [Link]

  • University of California, Santa Barbara. 2D 1H-13C HSQC - NMR Facility, UCSB Chem and Biochem. [Link]

  • MySkinRecipes. 4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)aniline. [Link]

  • Wasylishen, R. E. (1976). 15N–13C spin–spin coupling constants in some aniline derivatives. Canadian Journal of Chemistry, 54(6), 833-839. [Link]

  • Nowak, I., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2041. [Link]

  • Columbia University. COSY - NMR Core Facility. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]

  • University of Illinois Chicago. Basic 2D NMR experiments. [Link]

  • University of Wisconsin-Madison. Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. [Link]

  • Shared Instrumentation Facility. HSQC. [Link]

  • OChemLounge. (2020, December 31). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HSQC NMR. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.